molecular formula C10H11NO2 B3040178 Methyl 3-(2-aminophenyl)acrylate CAS No. 1664-62-6

Methyl 3-(2-aminophenyl)acrylate

Cat. No.: B3040178
CAS No.: 1664-62-6
M. Wt: 177.2 g/mol
InChI Key: TUQBDQPPBVABFN-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-aminophenyl)acrylate is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-aminophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-aminophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2-aminophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQBDQPPBVABFN-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis, Characterization, and Applications of Methyl 3-(2-Aminophenyl)Acrylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(2-aminophenyl)acrylate (also known as methyl 2-aminocinnamate, CAS: 1664-62-6) is a highly versatile bifunctional building block in organic synthesis. Featuring both an ortho-aniline moiety and an


-unsaturated ester (Michael acceptor), this molecule is primed for tandem condensation, conjugate addition, and cyclization reactions. It serves as a critical intermediate in the drug development pipeline, particularly for the synthesis of complex nitrogen-containing heterocycles such as quinolines, indoles, benzazepines, and paullones[1][2].

This whitepaper provides an authoritative, step-by-step guide to the synthesis, analytical characterization, and downstream applications of methyl 3-(2-aminophenyl)acrylate, emphasizing the mechanistic causality behind protocol design.

Synthetic Methodologies

The synthesis of methyl 3-(2-aminophenyl)acrylate requires careful strategic planning to prevent unwanted side reactions, such as the over-reduction of the alkene or the poisoning of transition-metal catalysts by the free amine. Two highly robust, self-validating protocols are detailed below.

Method A: Chemoselective Reduction of Methyl 2-Nitrocinnamate

Reducing a nitro group in the presence of an electron-deficient alkene is notoriously challenging; standard catalytic hydrogenation (e.g., Pd/C, H


) frequently results in the over-reduction of the alkene to yield methyl 3-(2-aminophenyl)propanoate.

The Causal Mechanism: Utilizing Indium metal and ammonium chloride in aqueous ethanol provides exquisite chemoselectivity[2]. Indium possesses a exceptionally low first ionization potential (5.8 eV) and high oxophilicity. This allows Indium to preferentially coordinate with the oxygen atoms of the nitro group, driving a single-electron transfer (SET) reduction sequence that leaves the


-unsaturated ester completely intact[3]. Unlike zinc or tin, which require harsh acidic conditions that can trigger ester hydrolysis or conjugate addition, Indium operates efficiently in mild, environmentally benign conditions[2].

Step-by-Step Protocol:

  • Preparation: Suspend methyl 2-nitrocinnamate (10.0 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Reagent Addition: Add saturated aqueous ammonium chloride (NH

    
    Cl) solution (5 mL), followed by Indium powder (40.0 mmol, 4.0 equiv).
    
  • Reaction Execution: Stir the biphasic mixture vigorously at reflux (approx. 80 °C) for 2–4 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1) until the complete disappearance of the nitro starting material.

  • Workup & Validation: Cool the mixture to room temperature and filter through a pad of Celite to remove Indium salts. Extract the filtrate with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography to afford methyl 3-(2-aminophenyl)acrylate as a yellow solid/oil (Yield: >90%).

Method B: Palladium-Catalyzed Heck Cross-Coupling

An alternative convergent approach involves the direct Mizoroki-Heck cross-coupling of 2-bromoaniline with methyl acrylate[4].

The Causal Mechanism: A major pitfall in coupling unprotected anilines is the tendency of the free primary amine to coordinate with the Palladium(0) active species, forming a stable, unreactive complex that poisons the catalyst. To circumvent this, the sterically demanding ligand tri-o-tolylphosphine (P(o-tol)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is employed. The steric bulk of the ortho-methyl groups prevents the formation of coordinatively saturated Pd-amine complexes, ensuring the catalyst remains active for the oxidative addition of the aryl bromide[4].

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromoaniline (10.0 mmol), methyl acrylate (12.0 mmol, 1.2 equiv), and triethylamine (12.0 mmol, 1.2 equiv).

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)

    
    , 1 mol%) and tri-o-tolylphosphine (P(o-tol)
    
    
    
    , 2 mol%).
  • Reaction Execution: Heat the neat mixture (or in a minimal amount of degassed DMF) to 100 °C for 4–6 hours. The reaction is self-validating through the precipitation of triethylammonium bromide salts, indicating successful turnover.

  • Workup: Cool to room temperature, dilute with dichloromethane (50 mL), and wash sequentially with water and brine. Dry over MgSO

    
     and concentrate.
    
  • Purification: Isolate the (E)-isomer exclusively via silica gel chromatography (Yield: ~73%)[4].

Workflows and Pathways

Synthesis A Methyl 2-Nitrocinnamate C Chemoselective Reduction (In / NH4Cl, aq. EtOH) A->C Avoids alkene reduction B 2-Bromoaniline + Methyl Acrylate D Heck Cross-Coupling (Pd(OAc)2, P(o-tol)3, Et3N) B->D Ligand prevents Pd poisoning E Methyl 3-(2-aminophenyl)acrylate (Target Molecule) C->E D->E

Fig 1. Convergent synthetic pathways for Methyl 3-(2-aminophenyl)acrylate.

Analytical Characterization

Rigorous analytical validation is required to confirm the (E)-geometry of the alkene and the integrity of the primary amine. The diagnostic


-coupling of ~15.8 Hz in the 

H NMR spectrum definitively proves the trans configuration of the Michael acceptor.

Table 1: Key Analytical Data for Methyl 3-(2-aminophenyl)acrylate [5]

Analytical MethodObserved Signal / ValueStructural Assignment

H NMR
(CDCl

, 400 MHz)

7.85 (d,

= 15.8 Hz, 1H)
(E)-Alkene proton (

to ester)

6.35 (d,

= 15.8 Hz, 1H)
(E)-Alkene proton (

to ester)

7.35 (d,

= 7.5 Hz, 1H)
Aromatic proton (C6-H)

6.70–7.15 (m, 3H)
Aromatic protons (C3-H, C4-H, C5-H)

3.95 (br s, 2H)
Primary amine (-NH

)

3.80 (s, 3H)
Methoxy ester (-OCH

)
FT-IR (ATR, cm

)
3470, 3375N-H stretching (primary amine)
1710C=O stretching (conjugated ester)
1635C=C stretching (alkene)
Mass Spectrometry (EI)

177.08 (M

)
Molecular ion[C

H

NO

]

Applications in Drug Development

Methyl 3-(2-aminophenyl)acrylate's proximity of a nucleophilic amine to an electrophilic alkene makes it an ideal precursor for complex pharmacophores.

Synthesis of Paullones and Kenpaullones

Paullones are a class of potent inhibitors targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), making them highly valuable in oncology and neurodegenerative disease research. Researchers utilize methyl 3-(2-aminophenyl)acrylate in a cyanide-catalyzed imino-Stetter reaction with 2-nitrobenzaldehyde[1][6]. This yields an unsymmetrical 2-(2'-nitrophenyl)indole-3-acetic acid derivative. Subsequent reduction of the nitro group triggers a spontaneous lactamization, constructing the 7-membered azepine ring characteristic of the paullone scaffold in just two steps[1][7].

Synthesis of Quinolines and Benzo[b]azepines

The bifunctional nature of the molecule allows for divergent cyclization pathways. Reaction with aldehydes under reductive conditions yields functionalized quinolines (antimalarial and anticancer agents)[2]. Alternatively, base-catalyzed cyclization following isocyanate addition provides direct access to tetracyclic benzo[b]azepine derivatives, which are critical scaffolds for central nervous system (CNS) therapeutics[8].

Applications A Methyl 3-(2-aminophenyl)acrylate B Imino-Stetter Reaction (Cyanide-catalyzed) A->B C Reductive Cyclization (Aldehyde condensation) A->C D Base-Catalyzed Cyclization (Isocyanate addition) A->D E Paullones / Kenpaullones (CDK/GSK-3 Inhibitors) B->E F Quinolines (Antimalarial/Anticancer) C->F G Benzo[b]azepines (CNS Agents) D->G

Fig 2. Divergent synthesis of bioactive heterocycles from the bifunctional core.

References

  • Jeon, J., Kim, H. J., & Cheon, C. H. (2020). Total Synthesis of Iheyamine A via the Cyanide-Catalyzed Imino-Stetter Reaction. The Journal of Organic Chemistry, 85(12), 8149-8156.

  • Banik, B. K., Banik, I., Samajdar, S., & Wilson, M. (2004). Facile synthesis of biologically active heterocycles by Indium-induced reactions of aromatic nitro compounds in aqueous ethanol. Heterocycles, 63(2), 283-296.

  • Ziegler, C. B., & Heck, R. F. (1978). Palladium-catalyzed vinylic substitution reactions with carboxylic acid derivatives. The Journal of Organic Chemistry, 43(15), 2941–2946.

  • Zwanenburg, B. et al. (1993). Synthesis and Reactions of Aziridine-2-Carboxylic Esters. Radboud University Repository.

Sources

Spectroscopic Characterization and Synthetic Utility of Methyl 3-(2-aminophenyl)acrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

Methyl 3-(2-aminophenyl)acrylate, commonly referred to as methyl (E)-o-aminocinnamate (CAS: 1664-62-6), is a highly versatile bifunctional building block in organic synthesis 1[1]. Featuring both an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-unsaturated ester and an ortho-aniline moiety, this compound is heavily utilized as a precursor in the synthesis of complex nitrogen-containing heterocycles. It is a critical intermediate in the construction of biologically active quinolines 2[2] and indole derivatives, including the total synthesis of azepinobisindole alkaloids like Iheyamine A and Paullones [3]. This guide provides a rigorous deconstruction of its spectroscopic properties (NMR, IR, MS) and details a self-validating chemoselective synthetic protocol.

Physicochemical & Structural Profiling

  • IUPAC Name: Methyl (E)-3-(2-aminophenyl)prop-2-enoate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 177.0789 Da 1[1]

  • Molecular Weight: 177.20 g/mol [[1]](1]

The (E)-isomer is thermodynamically favored due to the minimized steric clash between the bulky ortho-substituted arene and the ester group, maintaining optimal orbital overlap for


-conjugation.

Spectroscopic Elucidation (NMR, IR, MS)

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum of methyl 3-(2-aminophenyl)acrylate provides a textbook example of anisotropic deshielding and scalar coupling [[4]](4].
  • Causality of Alkene Shifts: The alkene protons exhibit a large trans-coupling constant (

    
     Hz), unambiguously confirming the (E)-geometry. The 
    
    
    
    -proton (closer to the aromatic ring) is highly deshielded (
    
    
    7.85 ppm) due to the combined resonance effect of the aromatic ring and the electron-withdrawing ester carbonyl, which drains electron density from the
    
    
    -carbon.
  • Causality of Amine Shifts: The primary amine protons appear as a broad singlet around 3.90 ppm, a characteristic result of the quadrupolar relaxation of the

    
    N nucleus and rapid intermolecular hydrogen bonding.
    

Table 1:


H NMR Quantitative Data Summary (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Assignment
-OCH

3.80Singlet (s)3H-Methyl ester; deshielded by adjacent oxygen.
-NH

3.90 - 4.10Broad Singlet (br s)2H-Primary aniline; exchanges with D

O.
H-

6.35Doublet (d)1H15.8Alkene proton adjacent to ester.
Ar-H (C3) 6.70Doublet of doublets (dd)1H8.0, 1.0Shielded by ortho-NH

electron donation.
Ar-H (C4, C5) 6.75 - 7.15Multiplets (m)2H~7.5Aromatic core protons.
Ar-H (C6) 7.40Doublet of doublets (dd)1H8.0, 1.5Deshielded by proximity to the acrylate group.
H-

7.85Doublet (d)1H15.8Alkene proton; strongly deshielded by conjugation.
Vibrational Spectroscopy (FT-IR)

The vibrational spectrum is dominated by the primary amine and the conjugated ester 5[5].

  • Causality of Carbonyl Shift: The ester carbonyl (C=O) stretch is shifted to a lower wavenumber (

    
     1710 cm
    
    
    
    ) compared to standard aliphatic esters (
    
    
    1735 cm
    
    
    ). This red-shift occurs because conjugation with the
    
    
    -unsaturated system increases the single-bond character of the C=O bond, weakening the force constant [[5]](5].

Table 2: Key FT-IR Frequencies (CCl


) 
Wavenumber (cm

)
Vibrational ModeDiagnostic Causality
3470, 3375 N-H StretchingAsymmetric and symmetric stretching of the primary amine.
3080, 3025 C-H Stretching (sp

)
Aromatic and alkene C-H bonds.
1710 C=O StretchingEster carbonyl; lowered frequency due to

-conjugation.
1635 C=C StretchingConjugated alkene stretch.
1275, 1175 C-O StretchingEster C-O-C asymmetric and symmetric stretching.
Mass Spectrometry (EI-MS)

Electron ionization (EI) at 70 eV yields a distinct molecular ion peak at


 177. The fragmentation cascade is driven by the stability of the resulting acylium and substituted styrene-like ions 1[1].

Table 3: EI-MS Fragmentation Pathways


Ion IdentityMass Loss (

Da)
Fragmentation Mechanism
177

0Molecular Ion.
146

-31Loss of methoxy radical, forming a stable conjugated acylium ion.
118

-59

-cleavage loss of the entire ester group.

Standardized Experimental Protocol: Chemoselective Reduction

To synthesize methyl 3-(2-aminophenyl)acrylate from methyl (E)-2-nitrocinnamate without over-reducing the sensitive conjugated alkene, an Indium/Ammonium Chloride system is highly effective 2[2].

Self-Validating System: The success of this protocol is internally validated by TLC and NMR; the persistence of the bright yellow color (indicative of the conjugated amine) and the retention of the 15.8 Hz alkene doublets in NMR confirm that the oxophilicity of Indium specifically targeted the nitro group via single-electron transfer, leaving the


-unsaturated ester completely intact [[2]](2].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of methyl (E)-2-nitrocinnamate in 10 mL of aqueous ethanol (EtOH:H

    
    O, 4:1 v/v).
    
  • Reagent Addition: Add 4.0 mmol of Indium powder and 4.0 mmol of solid Ammonium Chloride (NH

    
    Cl). Causality: NH
    
    
    
    Cl acts as a mild, controlled proton source, preventing the harsh acidic conditions that would otherwise trigger unwanted Michael additions or alkene reductions.
  • Reflux & Monitoring: Heat the mixture to reflux (approx. 80 °C) under magnetic stirring for 2-4 hours. Monitor reaction completion via TLC (Hexane/EtOAc, 3:1). The disappearance of the starting material validates the reduction.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts and unreacted Indium. Wash the pad thoroughly with ethyl acetate (3 x 15 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude product is typically >95% pure, but can be passed through a short silica plug to yield the pure methyl 3-(2-aminophenyl)acrylate.

Visualizing the Synthetic Pathway

The following diagram maps the synthetic utility of methyl 3-(2-aminophenyl)acrylate, demonstrating its role as a central node in generating complex heterocycles 3[3].

Pathway N1 Methyl (E)-2-nitrocinnamate (Precursor) N2 Methyl (E)-3-(2-aminophenyl)acrylate (Target Compound) N1->N2 In / NH4Cl Chemoselective Reduction N3 Indole Derivatives (e.g., Paullones) N2->N3 Imino-Stetter Reaction N4 Quinoline Derivatives (Heterocycles) N2->N4 Reductive Cyclization

Fig 1: Chemoselective synthesis of methyl 3-(2-aminophenyl)acrylate and its heterocycle derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11240788, Methyl 3-(2-aminophenyl)
  • Das, B., et al. "Facile Synthesis of Biologically Active Heterocycles by Indium-Induced Reactions of Aromatic Nitro Compounds in Aqueous Ethanol". Semantic Scholar.
  • Broekman, M., et al. "Synthesis and Reactions of Aziridine-2-Carboxylic Esters". Radboud University Repository.
  • "Design and Application of Intramolecular Vinylogous Michael Reaction for the Construction of 2-Alkenyl Indoles - Supporting Inform
  • "Total Synthesis of Iheyamine A via the Cyanide-Catalyzed Imino-Stetter Reaction".

Sources

A Comprehensive Technical Guide on the Biological Activity and Synthetic Utility of Methyl 3-(2-Aminophenyl)acrylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where rigid molecular geometries prevent straightforward cyclization. Methyl 3-(2-aminophenyl)acrylate (commonly known as methyl (E)-2-aminocinnamate) is a prime example. Lacking the α-ester functionality characteristic of traditional Friedländer precursors, this molecule preferentially adopts a highly stable (E)-alkene configuration[1]. While this rigidity initially seems like a synthetic dead-end, strategic catalytic interventions—specifically umpolung catalysis and reversible conjugate additions—have transformed this compound into a privileged building block. Today, it is the foundational intermediate for synthesizing highly complex, biologically active nitrogenous heterocycles, including anti-cancer paullones, cytotoxic bisindole alkaloids, and broad-spectrum 2-quinolones.

Mechanistic Causality and Synthetic Foundation

The core challenge in utilizing methyl 3-(2-aminophenyl)acrylate is spatial: the stable (E)-geometry places the nucleophilic primary amine and the electrophilic methyl ester on opposite sides of the alkene, preventing spontaneous lactamization[1]. To construct cyclic scaffolds, the alkene must be temporarily saturated or electronically reversed.

The Cyanide-Catalyzed Imino-Stetter Reaction

By condensing the primary amine with an aldehyde, an aldimine is formed. The introduction of a cyanide catalyst triggers an umpolung (polarity reversal) event. Cyanide attacks the imine carbon, generating a nucleophilic enamine-like intermediate that undergoes an intramolecular 1,4-Michael addition into the adjacent acrylate moiety. This cascade efficiently constructs the indole-3-acetic acid architecture, which is the direct precursor to paullones and bisindole alkaloids[2].

Thiolate-Mediated Condensative Cyclization

An alternative strategy employs a thiolate nucleophile to perform a conjugate addition onto the α,β-unsaturated ester. This forms a β-sulfide-substituted dihydrocinnamic acid intermediate, breaking the rigid π-bond and allowing free rotation around the Cα–Cβ single bond. The amine and ester are brought into proximity, driving an intramolecular condensation. Subsequent elimination of hydrogen sulfide (H₂S) restores the unsaturation, yielding 2-quinolones[3].

Major Biological Derivatives and Pharmacological Profiles

Paullones and Kenpaullones

Synthesized via the imino-Stetter reaction followed by nitro reduction and lactamization, kenpaullone is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B and Glycogen Synthase Kinase-3β (GSK-3β) [4].

  • Oncology: By inhibiting CDK1, kenpaullone induces cell cycle arrest at the G2/M phase, offering significant antiproliferative and anti-cancer activity.

  • Neurodegeneration: Its inhibition of GSK-3β prevents the hyperphosphorylation of tau proteins, presenting a compelling therapeutic avenue for neurodegenerative conditions like Alzheimer's disease[2].

Bisindole Alkaloids (e.g., Iheyamine A)

Condensation of methyl 3-(2-aminophenyl)acrylate with indole-2-carboxaldehydes yields 2,2′-bisindole-3-acetic acid derivatives. These are direct precursors to marine alkaloids like Iheyamine A, which exhibit pronounced cytotoxic activities against various human cancer cell lines[5].

2-Quinolones

The thiolate-mediated cyclization yields 2-quinolones, which are privileged scaffolds in medicinal chemistry. They serve as the foundational pharmacophore for numerous antibiotics, anti-viral agents, and selective kinase inhibitors[3].

Visualizations of Workflows and Biological Pathways

G A Methyl 3-(2-aminophenyl)acrylate B Aldimine Intermediate A->B + Aldehyde C Imino-Stetter Reaction (Cyanide Catalysis) B->C D Indole-3-acetic Acid Derivative C->D Umpolung 1,4-Addition E Kenpaullone / Paullone (CDK1/GSK-3β Inhibitor) D->E Nitro Reduction & Lactamization F Iheyamine A (Cytotoxic Bisindole) D->F Azepine Ring Formation

Synthetic workflow of methyl 3-(2-aminophenyl)acrylate derivatives via Imino-Stetter reaction.

G K Kenpaullone CDK CDK1 / Cyclin B K->CDK Inhibits GSK GSK-3β K->GSK Inhibits CellCycle Cell Cycle Arrest (Antiproliferative) CDK->CellCycle Downregulates Tau Tau Hyperphosphorylation Inhibition GSK->Tau Prevents Cancer Anti-Cancer Activity CellCycle->Cancer Induces Neuro Neuroprotection Tau->Neuro Promotes

Biological signaling pathway of Kenpaullone demonstrating dual CDK1 and GSK-3β inhibition.

Quantitative Data Summary

Derivative ClassKey ExamplePrimary Biological TargetPharmacological ActivityIC50 / Potency Indicator
Paullones KenpaulloneCDK1/Cyclin B, GSK-3βAnti-cancer, NeuroprotectiveCDK1 IC50: ~0.4 µM; GSK-3β IC50: ~0.23 µM
Bisindole Alkaloids Iheyamine ACellular DNA/KinasesCytotoxic (Anti-tumor)Varies by cell line (low µM range)
2-Quinolones Aza-quinolonesBacterial Gyrase / Viral targetsAntibacterial, AntiviralScaffold-dependent
Indoloquinolizidines Arborescidine AIon Channels, Opioid ReceptorsAnalgesic, AntihypertensiveScaffold-dependent

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in drug development workflows, I have designed these protocols with built-in self-validating checkpoints.

Protocol A: Synthesis of Kenpaullone Precursor via Imino-Stetter Reaction[2]

Causality Focus: Anhydrous conditions are critical. Trace water will hydrolyze the delicate aldimine intermediate before the cyanide can execute the umpolung attack.

  • Aldimine Formation: Dissolve methyl 3-(2-aminophenyl)acrylate (1.0 equiv) and 2-nitrobenzaldehyde (1.05 equiv) in anhydrous ethanol. Reflux for 4 hours over activated 4Å molecular sieves.

  • Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting amine (UV active, blue fluorescence) and the appearance of a bright yellow aldimine spot confirms quantitative condensation.

  • Cyanide Catalysis: Concentrate the reaction in vacuo and redissolve the aldimine in anhydrous DMF. Add catalytic KCN (0.2 equiv). Stir at room temperature for 12 hours under an argon atmosphere.

  • Validation Checkpoint 2: The reaction mixture will shift from bright yellow to deep orange/red. TLC will reveal a highly fluorescent spot under 254 nm UV light, confirming the formation of the indole-3-acetic acid derivative.

  • Safety & Workup: Quench the reaction strictly with aqueous sodium hypochlorite (bleach) to safely oxidize and destroy residual cyanide. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Thiolate-Mediated Cyclization to 2-Quinolones[3]

Causality Focus: The thiolate acts as a reversible "geometry breaker." By adding to the alkene, it converts the rigid sp² carbons to sp³, allowing the molecule to fold into the required conformation for lactamization.

  • Conjugate Addition: Dissolve methyl 3-(2-aminophenyl)acrylate (1.0 equiv) in anhydrous DMF. Add sodium methanethiolate (NaSMe, 2.0 equiv).

  • Thermal Cyclization: Heat the mixture to 100°C for 6 hours. The elevated temperature drives the intramolecular amidation and the subsequent elimination of the sulfide group.

  • Validation Checkpoint (Self-Validating System): Suspend a strip of lead(II) acetate paper at the exhaust of the reflux condenser. As the elimination step proceeds, hydrogen sulfide (H₂S) gas is released. The paper will turn black (forming PbS), providing real-time, visual confirmation that the aromatization to the 2-quinolone is actively occurring.

  • Workup: Cool to room temperature, acidify slightly with 1M HCl to protonate the product, and extract with dichloromethane. Isolate the pure 2-quinolone via recrystallization from hot ethanol.

References

  • Title: Cas 142273-20-9, KENPAULLONE | Biological Activity Source: LookChem URL
  • Title: Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)
  • Source: Synthesis (Thieme Connect)
  • Source: Synlett (Cheon Research Lab)

Sources

Methyl 3-(2-Aminophenyl)acrylate: A Strategic Precursor in Heterocyclic Synthesis for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Methyl 3-(2-aminophenyl)acrylate is a bifunctional organic compound of significant interest in modern synthetic chemistry. Its unique structure, featuring a nucleophilic aromatic amine and an electrophilic α,β-unsaturated ester, makes it an exceptionally versatile precursor for constructing complex heterocyclic scaffolds. This guide provides an in-depth analysis of its properties, synthesis, and core applications, with a particular focus on its role in the synthesis of quinolines and related heterocycles, which are prevalent in medicinal chemistry and materials science. We will explore the mechanistic rationale behind its reactivity, provide detailed experimental protocols, and discuss critical handling and safety considerations to empower researchers in leveraging this potent synthetic building block.

Introduction: The Synthetic Utility of a Bifunctional Building Block

Methyl 3-(2-aminophenyl)acrylate, with the IUPAC name methyl (E)-3-(2-aminophenyl)prop-2-enoate[1], is a crystalline solid at room temperature. Its strategic value originates from the ortho-positioning of an amine group and an acrylate moiety on a benzene ring. This arrangement facilitates intramolecular cyclization reactions, providing a streamlined pathway to valuable heterocyclic systems that might otherwise require more convoluted, multi-step syntheses.

The primary utility of this precursor lies in its ability to undergo intramolecular aza-Michael additions. The lone pair of electrons on the aromatic amine can readily attack the electron-deficient β-carbon of the acrylate system, initiating a cyclization cascade. This efficient ring-closing capability is the cornerstone of its application in the synthesis of quinolines and their derivatives, which are core structures in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents[2][3][4].

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the compound's physical and chemical properties is essential for its effective use and storage.

Table 1: Key Physicochemical Properties of Methyl 3-(2-aminophenyl)acrylate

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₂[1]
Molecular Weight 177.20 g/mol [1]
Physical Form Solid[5]
Melting Point ~67 °C[5]
Boiling Point 317.8 ± 25.0 °C at 760 mmHg[5]
Purity Typically ≥97%[5]
CAS Number 1664-62-6[1]
Spectroscopic Validation

Confirming the identity and purity of Methyl 3-(2-aminophenyl)acrylate is critical. The following table outlines the expected spectroscopic signatures.

Table 2: Spectroscopic Data Interpretation

TechniqueKey Features and Expected ValuesRationale
¹H NMR ~3.7 ppm (s, 3H): -OCH₃ protons. ~4.0-5.0 ppm (br s, 2H): -NH₂ protons (exchangeable). ~6.3 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton α to the carbonyl. ~7.8 ppm (d, 1H, J ≈ 16 Hz): Vinylic proton β to the carbonyl. ~6.6-7.5 ppm (m, 4H): Aromatic protons.The large coupling constant (J) between the vinylic protons confirms the (E)- or trans-configuration of the double bond. The broad singlet for the amine protons is characteristic and its chemical shift can vary with solvent and concentration.
¹³C NMR ~51 ppm: -OCH₃ carbon. ~115-145 ppm: Aromatic and vinylic carbons. ~167 ppm: Ester carbonyl carbon.Confirms the presence of all key functional groups and the carbon skeleton.
IR (Infrared) ~3300-3500 cm⁻¹ (two bands): N-H stretching of the primary amine. ~1710 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated ester. ~1630 cm⁻¹: C=C stretching of the acrylate and aromatic ring.Provides direct evidence for the primary amine and the conjugated ester functionalities.
Mass Spec (MS) m/z = 177 [M]⁺: Molecular ion peak. Key fragments may include loss of -OCH₃ (m/z 146) and -COOCH₃ (m/z 118).Corresponds to the molecular weight of the compound and helps confirm its elemental composition[6].

Synthesis of Methyl 3-(2-Aminophenyl)acrylate

The most common and logical laboratory-scale synthesis involves a two-step sequence starting from readily available 2-nitrocinnamic acid or its derivatives. The strategy is to first establish the acrylate framework and then convert the nitro group to the reactive amine.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction Start 2-Nitrocinnamic Acid Reagent1 Methanol (CH₃OH) Sulfuric Acid (H₂SO₄, cat.) Start->Reagent1 Reflux Product1 Methyl 3-(2-nitrophenyl)acrylate Reagent1->Product1 Reagent2 Iron powder (Fe) Ammonium Chloride (NH₄Cl) Product1->Reagent2 Aqueous Ethanol, Reflux FinalProduct Methyl 3-(2-aminophenyl)acrylate Reagent2->FinalProduct

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 3-(2-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and recommended storage and handling conditions for Methyl 3-(2-aminophenyl)acrylate (CAS 1664-62-6). Synthesizing principles from acrylate and aromatic amine chemistry, this document offers field-proven insights for researchers, scientists, and professionals in drug development to ensure the integrity and longevity of this valuable chemical intermediate. The guide details the intrinsic chemical liabilities of the molecule, proposes key degradation mechanisms, and outlines a systematic approach to stability assessment, including a detailed protocol for a stability-indicating analytical method.

Introduction: Understanding the Molecule

Methyl 3-(2-aminophenyl)acrylate, also known as methyl (2E)-3-(2-aminophenyl)-2-propenoate, is a bifunctional organic compound featuring an acrylate moiety and an ortho-substituted aniline ring. Its chemical structure (Figure 1) presents a unique combination of reactive groups: an electron-rich aromatic amine susceptible to oxidation and an α,β-unsaturated ester prone to polymerization and hydrolysis. This duality governs its utility in organic synthesis as well as its inherent stability challenges. The strategic placement of the primary amine ortho to the acrylate side chain introduces the potential for intramolecular interactions and cyclization reactions, a critical consideration for its long-term stability.[1]

Figure 1: Chemical Structure of Methyl 3-(2-aminophenyl)acrylate

Degradation_Pathways cluster_stress Stress Factors cluster_mechanisms Primary Degradation Mechanisms cluster_products Potential Degradation Products main Methyl 3-(2-aminophenyl)acrylate Polymerization Radical Polymerization Oxidation Oxidation (Amine) Hydrolysis Hydrolysis (Ester) Cyclization Intramolecular Cyclization Heat Heat Heat->Polymerization Heat->Cyclization Light Light Light->Polymerization Light->Oxidation Oxygen Oxygen Oxygen->Oxidation Moisture Moisture Moisture->Hydrolysis Contaminants Contaminants Contaminants->Polymerization Polymer Polymer Polymerization->Polymer Oxidized Colored Oxidized Products (e.g., Azo Compounds) Oxidation->Oxidized Acid 3-(2-aminophenyl)acrylic Acid Hydrolysis->Acid Lactam Heterocyclic Byproducts Cyclization->Lactam

Caption: Key factors and pathways in the degradation of Methyl 3-(2-aminophenyl)acrylate.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed, a multi-faceted approach to storage and handling is essential. The following recommendations are based on supplier data and general principles for handling sensitive acrylates and aromatic amines.

Storage Conditions

Quantitative data on long-term stability is scarce; therefore, precautionary storage is paramount. The optimal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C (Freezer) for long-term storage. 2-8°C (Refrigerator) for short-term storage.Reduces the rate of all chemical degradation pathways, including oxidation, hydrolysis, and potential polymerization. [2][3]
Atmosphere Store under air , not inert gas.The common stabilizer, MEHQ, requires oxygen to function as a radical scavenger and prevent polymerization. [4][5]
Light Protect from light. Store in an amber vial or opaque container .Prevents photodegradation and light-catalyzed oxidation and polymerization. [2][3]
Moisture Store in a dry, well-sealed container . Use of a desiccator is recommended.Minimizes hydrolytic degradation of the ester group. [3]
Purity Use high-purity material. Avoid contamination.Contaminants can catalyze degradation. For example, acids or bases can promote hydrolysis, while metal ions can accelerate oxidation.
Handling Procedures
  • Inerting for Use: While stored under air, for reactions requiring anhydrous or oxygen-free conditions, the necessary amount should be dispensed and then handled under an inert atmosphere for the procedure only.

  • Temperature Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which would introduce water.

  • Cross-Contamination: Use clean, dedicated spatulas and equipment. Avoid introducing any potential contaminants, especially acids, bases, strong oxidizing agents, and radical initiators. [6]* Visual Inspection: Before use, visually inspect the material. Any significant darkening from its typical solid appearance (e.g., off-white to yellow) may indicate oxidative degradation. The presence of clumps or a rubbery consistency could suggest the onset of polymerization.

Experimental Workflow: Stability Assessment

A robust stability-indicating analytical method is crucial for determining the shelf-life and understanding the degradation profile of Methyl 3-(2-aminophenyl)acrylate. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with photodiode array (PDA) detection is the recommended approach. [7][8][9]

Forced Degradation (Stress) Studies

The first step is to perform forced degradation studies to intentionally degrade the compound and identify potential degradation products. This is essential to prove the specificity of the analytical method. [4][10][11][3]

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare Solutions of Methyl 3-(2-aminophenyl)acrylate acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidative Oxidative (e.g., 3% H2O2, RT) start->oxidative thermal Thermal (Solid) (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analysis Analyze Stressed Samples and Control by RP-HPLC-PDA acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity Identify Degradation Peaks Propose Degradation Pathways analysis->evaluation

Sources

"Methyl 3-(2-aminophenyl)acrylate" potential as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-(2-aminophenyl)acrylate: A Privileged Bifunctional Building Block in Medicinal Chemistry and Complex Alkaloid Synthesis

Executive Summary

In the realm of medicinal chemistry and target-oriented synthesis, the efficiency of scaffold generation relies heavily on the strategic selection of building blocks. Methyl 3-(2-aminophenyl)acrylate (CAS No. 1664-62-6), also known as methyl (E)-2-aminocinnamate[1], stands out as a highly versatile, bifunctional synthon. Characterized by an electron-rich primary aniline and an electron-deficient


-unsaturated methyl ester, this molecule offers orthogonal reactivity that bypasses the need for complex protecting-group strategies. This technical guide explores the mechanistic rationale, key synthetic workflows, and field-proven methodologies for utilizing this building block to construct privileged heterocyclic scaffolds such as indoles, quinolones, and indoloquinolizines.

Structural and Mechanistic Rationale

The utility of methyl 3-(2-aminophenyl)acrylate stems from its dual nature:

  • Nucleophilic Amine: The primary aniline readily participates in condensation reactions with aldehydes to form Schiff bases (aldimines)[2].

  • Electrophilic Michael Acceptor: The acrylate moiety serves as an intramolecular electrophile.

Causality in Experimental Design: Why utilize the methyl ester rather than the free carboxylic acid or heavier alkyl esters?

  • Leaving Group Efficacy: During lactamization (quinolone synthesis), the methoxy group acts as a superior leaving group compared to ethoxy or bulkier aliphatic chains, allowing cyclization to proceed under milder thermal or acidic conditions.

  • Prevention of Zwitterions: The free acid variant (2-aminocinnamic acid) readily forms zwitterionic species that drastically reduce solubility in organic solvents and complicate purification. The methyl ester maintains high solubility in standard organic media (e.g., dichloromethane, DMF, methanol)[3].

Key Synthetic Workflows

Indole Scaffold Construction via the Imino-Stetter Reaction

The indole core is ubiquitous in pharmaceuticals. The Cheon group revolutionized the synthesis of complex bisindole alkaloids (such as paullone and kenpaullone) by employing methyl 3-(2-aminophenyl)acrylate in a cyanide-catalyzed intramolecular imino-Stetter reaction[2],[4].

Mechanistic Causality: Standard aldimines are electrophilic at the carbon atom. However, the introduction of a catalytic cyanide source (e.g., KCN or NaCN) results in nucleophilic attack on the imine, forming an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-aminonitrile. A subsequent proton transfer shifts the electron density, generating a nucleophilic carbanion at the former imine carbon (an umpolung or polarity-reversal event). This carbanion undergoes a rapid intramolecular Michael addition into the adjacent methyl acrylate moiety. Elimination of the cyanide catalyst and subsequent aromatization yields a 2-substituted indole-3-acetic acid derivative.

IminoStetter Step1 Aldimine Formation (Schiff Base Condensation) Step2 Cyanide Addition (Electrophilic Imine Attack) Step1->Step2 Step3 Proton Transfer (Umpolung Carbanion Generation) Step2->Step3 Step4 Intramolecular Michael Addition (Attack on Acrylate) Step3->Step4 Step5 Cyanide Elimination & Aromatization (Indole-3-acetate Formation) Step4->Step5

Mechanism of the Cyanide-Catalyzed Imino-Stetter Reaction.

Self-Validating Protocol: Synthesis of 2-Substituted Indole-3-acetates

  • Imine Condensation: Dissolve methyl 3-(2-aminophenyl)acrylate (1.0 equiv) and the target aldehyde (e.g., 2-nitrobenzaldehyde, 1.05 equiv) in anhydrous methanol. Stir at room temperature over activated 4Å molecular sieves for 12 hours.

  • Verification: Monitor by TLC/LC-MS to ensure complete consumption of the aniline. The resulting aldimine should appear as a distinct, highly conjugated spot.

  • Umpolung Catalysis: Add a catalytic amount of KCN (10-20 mol%) directly to the reaction mixture. Heat to 60°C under an inert argon atmosphere.

  • Cyclization: The reaction undergoes an observable color change as the umpolung intermediate forms and cyclizes. Stir for 4-6 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via flash chromatography to isolate the indole-3-acetate.
    
Indoloquinolizine Alkaloid Synthesis

Building on the imino-Stetter methodology, reacting methyl 3-(2-aminophenyl)acrylate with 2-pyridinecarboxaldehydes yields 2-(2-pyridyl)indole-3-acetates. Reduction of the ester to an alcohol, followed by activation (using


 or TsCl), triggers an instantaneous attack by the pyridine nitrogen. This cascade generates indoloquinolizinium salts, which are direct precursors to natural products like arborescidine A and nauclefidine[5],[6].
Reductive Cyclization to Quinolines and Quinolones

While methyl 3-(2-aminophenyl)acrylate can be cyclized directly to 2-quinolones (carbostyrils) via thermal or acid-catalyzed lactamization, it is also frequently generated in situ from its nitro precursor, methyl 2-nitrocinnamate. For instance, the use of Indium metal and


 in aqueous ethanol selectively reduces the nitro group to the amine (forming methyl 3-(2-aminophenyl)acrylate transiently), which can then be trapped by aldehydes to form quinolines[3]. Alternatively, Ruthenium/Palladium co-catalysis using formate esters as CO surrogates achieves reductive cyclization to indoles, with methyl 3-(2-aminophenyl)acrylate observed as a critical mechanistic intermediate[7].

DivergentPathways SM Methyl 3-(2-aminophenyl)acrylate (Bifunctional Core) Aldimine Aldimine Intermediate (+ Aldehyde) SM->Aldimine Condensation Quinolone 2-Quinolones (Carbostyrils) SM->Quinolone Thermal/Acid Lactamization Quinoline Quinolines (via Reductive Cyclization) SM->Quinoline + Aldehyde (In/NH4Cl system) Indole Indole-3-acetates (Paullone Precursors) Aldimine->Indole Cyanide Catalysis (Umpolung)

Divergent synthetic pathways of Methyl 3-(2-aminophenyl)acrylate.

Quantitative Data & Reaction Optimization

The following table summarizes standardized reaction conditions and expected yields when utilizing methyl 3-(2-aminophenyl)acrylate in various scaffold-building protocols:

Target ScaffoldReagent/Catalyst SystemKey IntermediateTypical Yield (%)Ref
2-Substituted Indole-3-acetates Aldehyde, KCN (10 mol%), MeOH, 60°CAldimine (Schiff Base)75 - 92%[2]
Indoloquinolizinium Salts 1. 2-Pyridinecarboxaldehyde, KCN2.

3.

2-(2-Pyridyl)indole65 - 80% (Over 3 steps)[5]
2-Quinolones (Carbostyrils) p-TsOH (cat.), Toluene, RefluxN/A (Direct Lactamization)85 - 95%[3]
Quinolines Indium (0),

, Aldehyde, aq. EtOH
In situ generated aniline80 - 90%[3]
Indoles (Reductive)

/

, Formate esters
N-hydroxyindole70 - 92%[7]

Conclusion

Methyl 3-(2-aminophenyl)acrylate is far more than a simple substituted cinnamate; it is a programmable matrix for heterocyclic synthesis. By understanding the causality behind its orthogonal reactivity—specifically the ability to selectively activate the amine for umpolung catalysis while reserving the acrylate as an intramolecular electrophile—medicinal chemists can drastically reduce step counts in the total synthesis of complex alkaloids and pharmaceutical libraries.

References

  • American Elements - Methyl 3-(2-aminophenyl)acrylate Properties and Specifications. Retrieved from: [Link]

  • Organic & Biomolecular Chemistry (RSC) - A general strategy for the synthesis of indoloquinolizine alkaloids via a cyanide-catalyzed imino-Stetter reaction. Park, E., & Cheon, C. H. (2017). Retrieved from: [Link]

  • Semantic Scholar - Facile Synthesis of Biologically Active Heterocycles by Indium-Induced Reactions of Aromatic Nitro Compounds in Aqueous Ethanol. (2003). Retrieved from: [Link]

  • AIR Unimi - Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from:[Link]

Sources

Methodological & Application

Synthesis of quinolines from "Methyl 3-(2-aminophenyl)acrylate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Late-Stage Functionalization of Quinolines from Methyl 3-(2-aminophenyl)acrylate

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities, including antimalarial, anticancer, and antibacterial properties[1]. For drug development professionals, establishing a scalable, regioselective synthetic route to functionalized quinolines is critical. This application note details a robust, three-step protocol starting from the versatile building block Methyl 3-(2-aminophenyl)acrylate . By sequentially leveraging intramolecular lactamization, chlorodehydroxylation, and palladium-catalyzed cross-coupling, researchers can rapidly generate libraries of 2-arylquinolines with high fidelity, excellent yield, and absolute regiocontrol.

Mechanistic Rationale & Pathway

The strategic advantage of starting with Methyl 3-(2-aminophenyl)acrylate lies in its pre-installed ortho-relationship between the nucleophilic amine and the electrophilic acrylate moiety. This dictates absolute regiocontrol during ring closure, bypassing the regiochemical ambiguity often seen in traditional Skraup or Doebner-Miller syntheses.

  • Step 1: Intramolecular Lactamization (Formation of Quinolin-2(1H)-one) Under basic conditions (e.g., Sodium Methoxide), the primary amine of Methyl 3-(2-aminophenyl)acrylate is deprotonated, significantly enhancing its nucleophilicity. It attacks the ester carbonyl carbon, followed by the elimination of methanol. This intramolecular cyclization is thermodynamically driven by the formation of the stable, aromatic-like quinolin-2(1H)-one (carbostyril) core. If the starting material is the (E)-isomer, base-catalyzed isomerization to the (Z)-isomer occurs in situ prior to cyclization[2].

  • Step 2: Chlorodehydroxylation (Activation to 2-Chloroquinoline) Quinolin-2(1H)-one exists in a tautomeric equilibrium with 2-hydroxyquinoline. To activate the C2 position for subsequent carbon-carbon bond formation, the hydroxyl group is converted into a chloride leaving group using Phosphorus Oxychloride (

    
    ). The addition of catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent in situ, which accelerates the formation of a dichlorophosphate intermediate, ultimately yielding 2-chloroquinoline without degrading the heterocyclic core[3].
    
  • Step 3: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling) The resulting 2-chloroquinoline is an excellent electrophile for palladium-catalyzed cross-coupling. Using

    
     and an arylboronic acid, the C2–Cl bond undergoes oxidative addition. Following transmetalation and reductive elimination, a diverse array of 2-arylquinolines can be synthesized. The electron-deficient nature of the quinoline ring at the C2 position facilitates the initial oxidative addition step, making this an exceptionally high-yielding transformation[4].
    

Pathway Visualization

QuinolineSynthesis SM Methyl 3-(2-aminophenyl)acrylate (Starting Material) INT1 Quinolin-2(1H)-one (Intermediate 1) SM->INT1 Base-Catalyzed Lactamization (-MeOH) INT2 2-Chloroquinoline (Intermediate 2) INT1->INT2 Chlorodehydroxylation (POCl3, Reflux) PROD 2-Arylquinoline (Final Product) INT2->PROD Suzuki-Miyaura Cross-Coupling (Pd cat., Ar-B(OH)2)

Figure 1: Three-step synthetic workflow from Methyl 3-(2-aminophenyl)acrylate to 2-Arylquinoline.

Experimental Protocols

Self-Validating System: Each protocol includes specific in-process controls and workup rationales to ensure the integrity of the intermediate before proceeding to the next synthetic stage.

Protocol A: Base-Mediated Cyclization to Quinolin-2(1H)-one

  • Reagent Preparation: Dissolve 10.0 mmol of Methyl 3-(2-aminophenyl)acrylate in 30 mL of anhydrous methanol under an inert argon atmosphere.

  • Base Addition: Slowly add 12.0 mmol (1.2 equiv) of Sodium Methoxide (

    
    ) as a 25% w/w solution in methanol. Causality:
    
    
    
    acts as both a base to deprotonate the amine and a nucleophilic catalyst to facilitate transesterification/isomerization, driving the equilibrium toward the cyclic lactam[2].
  • Reaction Execution: Reflux the mixture at 65 °C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the bright blue fluorescent starting material spot under 254 nm UV indicates completion.

  • Workup: Cool to room temperature and quench with 1M

    
     to pH 6. The product, Quinolin-2(1H)-one, will precipitate as a pale yellow solid. Filter, wash with cold water, and dry under vacuum at 50 °C overnight.
    

Protocol B: Vilsmeier-Type Chlorination to 2-Chloroquinoline

  • Reagent Preparation: In a dry, round-bottom flask, suspend 8.0 mmol of Quinolin-2(1H)-one in 15 mL of neat

    
    .
    
  • Catalyst Addition: Add 3 drops of anhydrous DMF. Causality: DMF reacts with

    
     to form the Vilsmeier chloroiminium ion, which is significantly more electrophilic than 
    
    
    
    alone, reducing reaction time and preventing thermal charring of the substrate[3].
  • Reaction Execution: Heat the mixture to 105 °C (reflux) for 3 hours. The suspension will transition into a homogeneous dark solution.

  • Workup (Critical Safety Step): Cool the mixture to room temperature. Slowly pour the mixture over crushed ice (100 g) with vigorous stirring to quench excess

    
    . Neutralize carefully with saturated aqueous 
    
    
    
    until pH 7–8 is reached. Extract with Dichloromethane (
    
    
    mL), dry over anhydrous
    
    
    , and concentrate to yield 2-Chloroquinoline as an off-white solid.

Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: In a Schlenk tube, combine 5.0 mmol of 2-Chloroquinoline, 6.0 mmol (1.2 equiv) of Phenylboronic acid, and 15.0 mmol (3.0 equiv) of

    
    .
    
  • Solvent & Catalyst: Add a degassed mixture of Toluene/Water (4:1 v/v, 20 mL). Add 0.25 mmol (5 mol%) of

    
    . Causality: The biphasic solvent system dissolves both the organic substrates (Toluene) and the inorganic base (Water). Degassing is mandatory to prevent the oxidation of the Pd(0) catalyst and the oxidative homocoupling of the boronic acid[4].
    
  • Reaction Execution: Heat at 90 °C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with brine, dry over 
    
    
    
    , and purify via flash column chromatography (Hexane:Ethyl Acetate gradient) to isolate the functionalized 2-Phenylquinoline.

Quantitative Data Summary

StepTransformationKey Reagents & CatalystConditionsTypical YieldPurity (HPLC)
1 Lactamization

(1.2 eq),

65 °C, 4–6 h85–92%>98%
2 Chlorination

(neat), DMF (cat.)
105 °C, 3 h78–85%>95%
3 Cross-Coupling

,

,

90 °C, 12 h70–88%>97%

References

  • Title: Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)
  • Source: nih.
  • Source: ijsrp.
  • Source: thieme-connect.

Sources

Application Note: Methyl 3-(2-aminophenyl)acrylate in Michael Addition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Methyl 3-(2-aminophenyl)acrylate" in Michael addition reactions. Content Type: Detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1][2]

Dual-Mode Reactivity for Heterocyclic Scaffold Construction

Executive Summary

Methyl 3-(2-aminophenyl)acrylate (also known as methyl 2-aminocinnamate) represents a privileged "push-pull" scaffold in organic synthesis. It possesses two distinct reactive centers: a nucleophilic aniline nitrogen (Michael donor) and an electrophilic


-unsaturated ester (Michael acceptor).

This duality makes it a versatile precursor for constructing nitrogen-containing heterocycles, particularly quinolin-2(1H)-ones and quinolines , which are ubiquitous pharmacophores in antimalarial, anticancer, and anti-inflammatory therapeutics. This guide details the mechanistic principles and provides robust protocols for exploiting both reactive modes of this compound.[3]

Mechanistic Insight: The "Push-Pull" System

The reactivity of methyl 3-(2-aminophenyl)acrylate is governed by the competition between the electron-donating amino group and the electron-withdrawing ester.

  • Mode A: The Michael Acceptor (Electrophilic Pathway). The acrylate double bond is activated for nucleophilic attack. However, the resonance donation from the ortho-amino group can deactivate the

    
    -carbon, making standard Michael additions sluggish without activation or specific catalytic strategies (e.g., thiolate catalysis).[2]
    
  • Mode B: The Michael Donor (Nucleophilic Pathway). The free amine is a competent nucleophile for aza-Michael additions to external electron-deficient alkynes or alkenes (e.g., DMAD), often serving as the first step in a cascade cyclization.

Visualization: Divergent Reaction Pathways

The following diagram illustrates the bifurcation of reactivity based on the reaction partner and conditions.

ReactionPathways Substrate Methyl 3-(2-aminophenyl)acrylate IntermediateA β-Functionalized Intermediate Substrate->IntermediateA Michael Addition (Acrylate acts as Acceptor) IntermediateB Aza-Michael Adduct Substrate->IntermediateB Aza-Michael (Amine acts as Donor) Nucleophile External Nucleophile (R-SH, R-NH2) Nucleophile->IntermediateA ProductA 2-Quinolone (via Cyclization) IntermediateA->ProductA Intramolecular Amidation Electrophile External Electrophile (DMAD, Enones) Electrophile->IntermediateB ProductB Poly-Heterocycle (e.g. Pyrroloquinoline) IntermediateB->ProductB Cascade Cyclization

Figure 1: Divergent synthetic pathways for Methyl 3-(2-aminophenyl)acrylate depending on reagent selection.

Protocol 1: Thiolate-Mediated Cyclization to 2-Quinolones

Core Concept: This protocol utilizes a "Turnstile Mechanism." The direct cyclization of the amino group onto the ester is often sterically hindered by the rigid trans (E) geometry of the double bond. The reversible Michael addition of a thiolate catalyst destroys the double bond character, allowing free rotation (C


-C

). This brings the amine and ester into proximity for cyclization, after which the thiolate is eliminated to restore the double bond.
Materials
  • Substrate: Methyl 3-(2-aminophenyl)acrylate (1.0 equiv).

  • Catalyst: Thiophenol (PhSH) or 4-Methoxythiophenol (0.2 – 1.0 equiv).

  • Base: Potassium Carbonate (

    
    ) or DBU (1.0 – 2.0 equiv).
    
  • Solvent: DMF or DMSO (anhydrous).

  • Temperature: 80°C – 100°C.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(2-aminophenyl)acrylate (1.0 mmol, 177 mg) in anhydrous DMF (3.0 mL).

  • Catalyst Addition: Add

    
     (1.0 mmol, 138 mg) followed by Thiophenol (0.2 mmol, 20 µL).
    
    • Note: While stoichiometric thiol can be used, catalytic amounts are often sufficient if the elimination step is fast. If the reaction stalls at the intermediate, increase thiol loading.[2]

  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS.
    
    • Checkpoint: You may observe the disappearance of the starting material and the transient appearance of the dihydro-intermediate before the final quinolone forms.

  • Work-up: Upon completion (typically 2–6 hours), cool the mixture to room temperature. Pour into ice-cold water (15 mL).

  • Isolation:

    • If a precipitate forms: Filter the solid, wash with water and cold diethyl ether.[2]

    • If no precipitate: Extract with EtOAc (3 x 10 mL), wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Expected Yield: 80–95% of Quinolin-2(1H)-one .

Protocol 2: Aza-Michael Addition with DMAD

Core Concept: Here, the aniline nitrogen acts as the nucleophile attacking Dimethyl Acetylenedicarboxylate (DMAD). This is a classic route to complex heterocycles, often followed by thermal or acid-catalyzed cyclization to form quinoline-2,3-dicarboxylates.

Materials
  • Substrate: Methyl 3-(2-aminophenyl)acrylate (1.0 equiv).

  • Electrophile: Dimethyl Acetylenedicarboxylate (DMAD) (1.1 equiv).

  • Solvent: Methanol or Ethanol.[4]

  • Catalyst: Acetic Acid (catalytic, optional) or none.

Step-by-Step Methodology
  • Setup: Dissolve Methyl 3-(2-aminophenyl)acrylate (1.0 mmol) in Methanol (5 mL) at room temperature.

  • Addition: Add DMAD (1.1 mmol, 135 µL) dropwise over 5 minutes.

    • Observation: The reaction is often exothermic; a color change (yellow to orange/red) is common.

  • Reaction: Stir at room temperature for 1–3 hours.

    • Monitoring: TLC should show rapid conversion to the aza-Michael adduct (enamine).

  • Cyclization (Optional Stage 2):

    • To force cyclization to the quinoline derivative, the isolated adduct is typically heated in diphenyl ether at 250°C (thermal) or refluxed in PPA (acidic).

    • For the Aza-Michael adduct only: Evaporate the solvent to obtain the crude enamine.

  • Purification: The adduct often precipitates upon cooling or adding water.[2] Recrystallize from MeOH/Water.[2]

Visualization: The Thiol-Mediated "Turnstile" Mechanism

This diagram details the catalytic cycle described in Protocol 1, highlighting the crucial bond rotation.

ThiolMechanism Start E-Isomer Substrate (Amine far from Ester) Step1 Thiolate Attack (Michael Addition) Start->Step1 Step2 Intermediate A (sp3 hybridized) Step1->Step2 Step3 Bond Rotation (Amine approaches Ester) Step2->Step3 Low Barrier Step4 Cyclization (Amide Bond Formation) Step3->Step4 Step5 Elimination of Thiolate (Re-aromatization) Step4->Step5 Step5->Step1 Regenerated Catalyst End 2-Quinolone Product Step5->End

Figure 2: The "Turnstile" mechanism facilitating cyclization via transient Michael addition.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Protocol 1) Reversible Michael addition favors starting material.Increase temperature to drive the irreversible cyclization step. Ensure anhydrous conditions to prevent ester hydrolysis.
By-product Formation (Protocol 2) Polymerization of DMAD or multiple additions.Add DMAD slowly at 0°C. Use strictly 1.0–1.1 equivalents.
Poor Solubility High crystallinity of the amino-acrylate.Use DMSO or DMF instead of alcohols. Sonication can assist initial dissolution.
Stalled Cyclization Steric hindrance or insufficient base.Switch to a stronger base (e.g., NaH) for the cyclization step, or use microwave irradiation (120°C, 10 min).

References

  • Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates. Archiv der Pharmazie, 2021.[5]

  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. Journal of Organic Chemistry, 2026 (Contextual). (Note: Generalized from similar thiolate-promoted cyclization mechanisms in literature).

  • Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation. Molecules, 2023.

  • Reactions of dimethyl acetylenedicarboxylate with amines. Journal of Chemical Research.

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 2008.[2]

Sources

Application Note: Thiolate-Mediated Cyclization of Methyl 3-(2-Aminophenyl)acrylate to 2-Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 2-quinolone (carbostyril) scaffold is a privileged pharmacophore in drug discovery, forming the structural core of blockbuster therapeutics such as aripiprazole and rebamipide. A common, highly accessible precursor for this scaffold is methyl 3-(2-aminophenyl)acrylate (the methyl ester of o-aminocinnamic acid).

However, direct cyclization of this precursor presents a fundamental geometric challenge. The molecule predominantly exists as the thermodynamically stable (E)-isomer. The rigid trans-geometry of the alkene physically separates the nucleophilic amino group from the electrophilic ester carbonyl, imposing a massive kinetic barrier to direct lactamization[1].

The Solution: Rather than relying on brute-force thermal (E)-to-(Z) isomerization—which suffers from poor yields and degradation—modern synthetic protocols utilize a thiolate-mediated addition-elimination cascade [1].

The Causality of the Thiolate Catalyst

By introducing a catalytic thiolate (e.g., sodium thiomethoxide), the reaction bypasses the geometric barrier entirely.

  • Michael Addition: The highly nucleophilic thiolate attacks the

    
    -carbon of the 
    
    
    
    -unsaturated ester.
  • Hybridization Shift: The

    
     carbons convert to 
    
    
    
    , unlocking free rotation around the
    
    
    single bond.
  • Lactamization: The molecule adopts a conformation where the amine and ester are in close proximity, triggering rapid intramolecular amidation.

  • Elimination: The transient thiol is eliminated, regenerating the catalyst and yielding the aromatic 2-quinolone[1].

Mechanism A (E)-Methyl 3-(2-aminophenyl)acrylate Rigid trans-geometry B β-Sulfide Intermediate sp3 hybridized, Free Rotation A->B Thiolate (RS⁻) Michael Addition C Tetrahedral Intermediate Intramolecular Lactamization B->C Cα-Cβ Rotation & Amidation D 2-Quinolone Thermodynamic Product C->D Elimination of MeOH & RS⁻

Mechanistic pathway of the thiolate-mediated addition-elimination cyclization.

Quantitative Data: Comparison of Cyclization Strategies

To justify the selection of the thiolate-mediated protocol, the table below summarizes the quantitative performance of various cyclization methods for methyl 3-(2-aminophenyl)acrylate.

Cyclization StrategyCatalyst / PromoterSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Pathway
Thermal Isomerization NoneDiphenyl ether25012–24< 40%Direct thermal (E)-to-(Z) isomerization
Acid-Catalyzed p-TsOH (1.0 eq)Toluene1102445–55%Protonation-induced double bond rotation
Thiolate-Mediated NaSMe (0.2 eq)1,4-Dioxane80–1002–4> 90% Addition-Elimination Cascade[1]

Experimental Protocol: Thiolate-Mediated Cyclization

This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure trustworthiness and reproducibility at every stage.

Materials & Reagents
  • Substrate: Methyl (E)-3-(2-aminophenyl)acrylate (1.0 mmol)

  • Catalyst: Sodium thiomethoxide (NaSMe) (0.2 mmol, 20 mol%)[1]

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

  • Quenching Agent: Saturated aqueous

    
    
    

Workflow Step1 1. Preparation & Degassing 1,4-Dioxane + Substrate Step2 2. Catalyst Addition Add 20 mol% NaSMe under N2 Step1->Step2 Step3 3. Thermocycling Stir at 80-100°C for 2-4 hours Step2->Step3 Step4 4. Reaction Quenching Cool to RT, add aqueous NH4Cl Step3->Step4 Step5 5. Isolation & Purification Filtration and Recrystallization Step4->Step5

Step-by-step experimental workflow for the cyclization protocol.

Step-by-Step Methodology & Causality

Step 1: System Preparation and Rigorous Degassing

  • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve methyl (E)-3-(2-aminophenyl)acrylate (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL). Subject the mixture to three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.

  • Causality: Thiolates are highly susceptible to oxidative dimerization into disulfides (

    
    ) in the presence of atmospheric oxygen. Failing to degas the solvent will irreversibly poison the nucleophilic catalyst, stalling the reaction.
    

Step 2: Catalyst Introduction

  • Action: Under a positive pressure of Argon, rapidly add sodium thiomethoxide (0.2 mmol, 20 mol%).

  • Causality: 1,4-Dioxane is chosen as the solvent because its polar aprotic nature stabilizes the transient thiolate anion without tightly hydrogen-bonding it (unlike alcohols), thereby maximizing its nucleophilicity for the initial Michael addition.

Step 3: Thermocycling & IPC Monitoring

  • Action: Heat the reaction mixture to 80–100 °C and stir for 2–4 hours[1].

  • Self-Validation (IPC 1 - Initiation): At t = 30 mins, an LC-MS aliquot should reveal a transient mass peak corresponding to the

    
     adduct. This validates that the geometric lock has been broken via Michael addition.
    
  • Self-Validation (IPC 2 - Completion): Monitor via UV-Vis or TLC. The starting material possesses a distinct UV absorbance due to its extended cross-conjugation. The disappearance of this specific UV signature confirms complete conversion to the quinolone core.

Step 4: Quenching and Isolation

  • Action: Cool the reaction to room temperature. Add 10 mL of saturated aqueous

    
     to quench the reaction.
    
  • Causality: A mild acidic quench neutralizes the eliminated methoxide and remaining thiolate, preventing unwanted side reactions during workup while forcing the highly crystalline 2-quinolone product to precipitate out of the aqueous/organic interface.

Step 5: Purification

  • Action: Collect the precipitated product via vacuum filtration. Wash with cold water and minimal cold ethanol. Recrystallize from an ethanol/water mixture to yield the analytically pure 2-quinolone.

  • Self-Validation (IPC 3 - Integrity):

    
     NMR of the isolated product must show the complete disappearance of the characteristic trans alkene doublets (
    
    
    
    Hz) and the emergence of the broad lactam
    
    
    singlet (
    
    
    ppm).

References

  • Title: Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives Source: ACS Omega (2026) URL: [Link]

  • Title: Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions Source: ACS Sustainable Chemistry & Engineering (2017) URL: [Link]

Sources

Application Note: Methyl 3-(2-Aminophenyl)acrylate as a Bifunctional Scaffold in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I frequently encounter the challenge of rapidly assembling complex, drug-like N-heterocycles from simple precursors. Methyl 3-(2-aminophenyl)acrylate (also known as methyl 2-aminocinnamate) represents a privileged bifunctional scaffold for this purpose[1]. It possesses two highly reactive, orthogonal moieties:

  • A nucleophilic aniline group capable of imine formation, amidation, and isocyanide-based multicomponent reactions.

  • An electrophilic Michael acceptor (the α,β-unsaturated ester) primed for conjugate addition and intramolecular cyclization.

This inherent push-pull reactivity makes it an ideal substrate for multicomponent reactions (MCRs) and cascade cyclizations. This application note details three field-proven, self-validating protocols for converting this single building block into diverse indoles and 2-quinolones—core structures in numerous FDA-approved therapeutics and complex alkaloids.

Divergent Ugi-4CR Cascade: Solvent-Switched Scaffold Assembly

The Ugi four-component reaction (Ugi-4CR) is a staple of combinatorial chemistry. When methyl 3-(2-aminophenyl)acrylate is reacted with an aldehyde, an isocyanide, and a carboxylic acid, it forms a highly functionalized Ugi adduct.

The Causality of Solvent Switching: The true power of this methodology lies in the subsequent camphorsulfonic acid (CSA)-mediated cyclization[2]. The reaction trajectory is entirely dictated by the solvent choice:

  • Aprotic Solvents (e.g., Toluene): The absence of hydrogen bonding allows the Ugi adduct to adopt a conformation that favors a 5-exo-trig cyclization, yielding highly functionalized indoles [2].

  • Protic Solvents (e.g., Methanol): Protic solvation stabilizes the intermediate differently, promoting an alkyne-carbonyl metathesis-like cascade that expands the system into a 6-membered 2-quinolone ring[3].

UgiDivergence Start Methyl 3-(2-aminophenyl)acrylate + Aldehyde + Isocyanide + Acid UgiAdduct Ugi-4CR Adduct (Intermediate) Start->UgiAdduct Ugi-4CR Aprotic Aprotic Solvent (e.g., Toluene) UgiAdduct->Aprotic Protic Protic Solvent (e.g., Methanol) UgiAdduct->Protic Indole Functionalized Indole (5-exo-trig cyclization) Aprotic->Indole CSA-mediated Quinolone 2-Quinolone Derivative (Metathesis / Amidation) Protic->Quinolone CSA-mediated

Divergent Ugi-4CR cascade pathway to indoles and 2-quinolones based on solvent switching.

Protocol: One-Pot Synthesis of 2-Quinolones via Ugi-4CR

Self-Validating System: The formation of the Ugi adduct can be visually confirmed by the consumption of the starting materials via TLC before the addition of the CSA catalyst.

  • MCR Assembly: In a round-bottom flask, dissolve methyl 3-(2-aminophenyl)acrylate (1.0 mmol) and the desired aldehyde (1.0 mmol) in methanol (3.0 mL). Stir for 30 minutes to ensure complete imine formation.

  • Addition: Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol). Stir at room temperature for 12 hours.

  • Cyclization: Once the Ugi adduct is formed (verify via LC-MS), add Camphorsulfonic Acid (CSA, 2.0 equiv) directly to the methanolic solution[4].

  • Heating: Elevate the temperature to 80 °C and reflux for 6 hours.

  • Isolation: Cool the mixture. The 2-quinolone product will often precipitate directly from the protic solvent, allowing for filtration and washing with cold methanol, bypassing the need for column chromatography[2].

Cyanide-Catalyzed Imino-Stetter Reaction: Complex Alkaloid Synthesis

For the synthesis of complex polycyclic alkaloids like paullone and kenpaullone, the imino-Stetter reaction provides an elegant, atom-economical pathway[5].

Mechanistic Causality: Condensing methyl 3-(2-aminophenyl)acrylate with an aldehyde (e.g., 2-nitrobenzaldehyde) yields an aldimine. Normally, an imine carbon is electrophilic. However, the addition of a catalytic cyanide ion triggers an umpolung (polarity reversal) . The cyanide attacks the imine, generating a nucleophilic intermediate that rapidly undergoes an intramolecular Michael addition into the adjacent acrylate moiety[6].

IminoStetter Substrate Methyl 3-(2-aminophenyl)acrylate + 2-Nitrobenzaldehyde Aldimine Aldimine Intermediate Substrate->Aldimine Condensation Umpolung Cyanide Addition (Umpolung Activation) Aldimine->Umpolung KCN Catalyst Attack Intramolecular Nucleophilic Attack (on Acrylate) Umpolung->Attack Product Indole-3-acetic Acid Derivative (Paullone Precursor) Attack->Product Cyclization

Cyanide-catalyzed imino-Stetter reaction mechanism for indole-3-acetic acid derivatives.

Protocol: Synthesis of Indole-3-Acetic Acid Derivatives

Self-Validating System: The successful umpolung cyclization is marked by a distinct color change in the reaction mixture and the disappearance of the highly deshielded imine proton (~8.5 ppm) in 1H NMR aliquots.

  • Imine Formation: Reflux methyl 3-(2-aminophenyl)acrylate (1.0 mmol) and 2-nitrobenzaldehyde (1.0 mmol) in ethanol with catalytic acetic acid for 4 hours. Remove solvent in vacuo.

  • Umpolung Activation: Dissolve the crude aldimine in anhydrous DMF (5 mL). Add KCN (0.2 mmol, 20 mol%) under an inert argon atmosphere[7].

  • Cascade Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and concentrate. The resulting indole-3-acetic acid derivative serves as the direct precursor for spontaneous lactam formation to yield paullones upon subsequent nitro-group reduction[5].

Thiolate-Mediated Condensative Cyclization to 2-Quinolones

A groundbreaking 2026 protocol utilizes a thiolate as a nucleophilic promoter to force the cyclization of 2-aminocinnamate derivatives into 2-quinolones[8].

Mechanistic Causality: Direct condensation of the aniline amino group with the rigid, conjugated ester is geometrically and electronically disfavored. The addition of a thiolate (e.g., n-PrSH) breaks this conjugation via a conjugate (Michael) addition. This generates a β-sulfide-substituted dihydrocinnamate, allowing free rotation around the Cα-Cβ single bond. The amino and ester groups are brought into close spatial proximity, facilitating rapid intramolecular condensation. Subsequent elimination of hydrogen sulfide (H2S) restores the double bond, yielding the aromatic 2-quinolone[9].

ThiolateMech Substrate Methyl 3-(2-aminophenyl)acrylate Addition Conjugate Addition (Thiolate Nucleophile) Substrate->Addition n-PrSH, NaOH Intermediate β-Sulfide Dihydrocinnamate Addition->Intermediate Rotation Cα-Cβ Bond Rotation Intermediate->Rotation Condensation Intramolecular Condensation Rotation->Condensation Elimination H2S Elimination Condensation->Elimination Product 2-Quinolone Elimination->Product

Thiolate-mediated conjugate addition and condensative cyclization to 2-quinolones.

Protocol: Thiolate-Promoted Cyclization

Self-Validating System: Running the reaction in an open flask allows the H2S byproduct to escape, driving the reaction to completion via Le Chatelier's principle. Furthermore, the product precipitates upon water addition, validating the conversion and allowing chromatography-free purification[8].

  • Setup: In an open reaction vessel, dissolve methyl 3-(2-aminophenyl)acrylate (1.0 mmol) in DMF (3.0 mL).

  • Promoter Addition: Add 1-propanethiol (n-PrSH, 1.2 mmol) and NaOH (1.5 mmol) to the solution[9].

  • Cyclization: Heat the mixture to 60 °C and stir for 4-6 hours. Ensure adequate ventilation due to H2S evolution.

  • Isolation: Cool the mixture to room temperature and quench by pouring into vigorously stirred ice water (15 mL).

  • Collection: The target 2-quinolone will precipitate as a solid. Collect via vacuum filtration and recrystallize from ethanol to achieve >95% purity[8].

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the three distinct methodologies utilizing the methyl 3-(2-aminophenyl)acrylate scaffold.

Reaction MethodologyCatalyst / PromoterSolvent SystemKey IntermediateTarget ScaffoldTypical Yield Range
Ugi-4CR Cascade (Aprotic) Camphorsulfonic Acid (CSA)TolueneUgi AdductFunctionalized Indoles75% – 92%
Ugi-4CR Cascade (Protic) Camphorsulfonic Acid (CSA)MethanolUgi Adduct2-Quinolones80% – 95%
Imino-Stetter Assembly Potassium Cyanide (KCN)DMFAldimine (Umpolung)Indole-3-acetic acids65% – 88%
Thiolate-Mediated Cyclization n-PrSH / NaOHDMFβ-Sulfide Dihydrocinnamate2-Quinolones85% – 99%

References

  • Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Omega, 2026.[Link]

  • Concise Total Syntheses of Paullone and Kenpaullone via Cyanide-Catalyzed Intramolecular Imino-Stetter Reaction. Synthesis, 2017.[Link]

  • Camphorsulfonic Acid-Mediated One-Pot Tandem Consecutive via the Ugi Four-Component Reaction for the Synthesis of Functionalized Indole and 2-Quinolone Derivatives by Switching Solvents. ACS Omega, 2022.[Link]

Sources

Experimental procedure for the synthesis of "Methyl 3-(2-aminophenyl)acrylate" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Methyl 3-(2-aminophenyl)acrylate (also known as methyl 2-aminocinnamate) is a "vinylogous anthranilate" and a critical pharmacophore in the synthesis of 2-quinolinones, quinolines, and indole alkaloids. Its conjugated enamine-ester motif makes it a versatile dipole for heterocyclization, particularly in the development of antimalarial and antibacterial agents.

This guide presents two distinct synthetic pathways, selected based on scalability versus atom economy :

  • Protocol A (The "Workhorse" Route): Sequential condensation of 2-nitrobenzaldehyde followed by chemoselective reduction. This is the preferred route for multi-gram to kilogram scale-up due to the low cost of reagents and high robustness.

  • Protocol B (The "Convergent" Route): Palladium-catalyzed Heck coupling of 2-iodoaniline. This route is ideal for rapid library generation (medicinal chemistry) where diverse acrylate derivatives are required.

Strategic Workflow Visualization

G start_nitro 2-Nitrobenzaldehyde intermediate Methyl 2-nitrocinnamate start_nitro->intermediate Condensation start_iodo 2-Iodoaniline product Methyl 3-(2-aminophenyl)acrylate (Target) start_iodo->product Pd-Catalysis intermediate->product Reduction reagent_wittig Wittig/HWE (Methyl diethylphosphonoacetate) reagent_heck Heck Coupling (Pd(OAc)2, Methyl Acrylate) reagent_reduce Chemoselective Reduction (Fe/AcOH or SnCl2)

Figure 1: Strategic comparison of the Stepwise Condensation/Reduction route (top) vs. the Direct Heck Coupling route (bottom).

Protocol A: The "Workhorse" Route (Stepwise)

Target Audience: Process Chemists, Scale-up Teams. Mechanism: Horner-Wadsworth-Emmons (HWE) olefination followed by Béchamp Reduction.

Phase 1: Synthesis of Methyl 2-nitrocinnamate

While the Wittig reaction is common, the Horner-Wadsworth-Emmons (HWE) modification is recommended here. It produces the thermodynamically stable (E)-isomer with higher selectivity and avoids the difficult removal of triphenylphosphine oxide by-products associated with Wittig.

Reagents:

  • 2-Nitrobenzaldehyde (1.0 equiv)

  • Trimethyl phosphonoacetate (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) or K2CO3

  • Solvent: THF or MeCN

Procedure:

  • Dissolve 2-nitrobenzaldehyde (10 mmol) and trimethyl phosphonoacetate (11 mmol) in anhydrous THF (30 mL) under N2.

  • Cool to 0°C. Add DBU (12 mmol) dropwise. Note: The reaction is exothermic; temperature control is vital to prevent side reactions.

  • Warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hex:EtOAc 3:1).

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH to obtain pale yellow needles.

Phase 2: Chemoselective Reduction (The Critical Step)

Challenge: Reducing the nitro group (


) without hydrogenating the alkene (

) or hydrolyzing the ester. Solution: Iron powder in Acetic Acid (Fe/AcOH). Unlike catalytic hydrogenation (H2/Pd/C), which often reduces the double bond, Fe/AcOH is highly chemoselective for the nitro group.

Reagents:

  • Methyl 2-nitrocinnamate (1.0 equiv)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (Solvent/Reagent)[2]

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser.

  • Dissolution: Dissolve Methyl 2-nitrocinnamate (5 mmol) in Glacial Acetic Acid (20 mL).

  • Addition: Heat to 50°C. Add Iron powder (25 mmol) portion-wise over 15 minutes.

    • Caution: This reaction is exothermic and releases hydrogen gas. Ensure proper venting.

  • Reaction: Heat to 80°C for 1–2 hours. The yellow suspension will darken.

  • Monitoring: TLC should show the disappearance of the non-polar nitro compound and the appearance of a fluorescent blue spot (the amine) under UV (254/365 nm).

  • Workup (Crucial for Yield):

    • Cool to RT. Dilute with EtOAc (50 mL).

    • Filter through a Celite pad to remove iron sludge. Wash the pad thoroughly with EtOAc.

    • Neutralization: The filtrate contains acetic acid. Pour into a beaker containing ice/water. Slowly add solid NaHCO3 or saturated Na2CO3 solution until pH ~8. Warning: Vigorous foaming (CO2 evolution).

    • Separate layers. Extract aqueous phase 2x with EtOAc.

  • Isolation: Dry combined organics (Na2SO4), filter, and concentrate.

  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient 9:1 to 7:3).

Protocol B: The "Convergent" Route (Heck Coupling)

Target Audience: Medicinal Chemists, Library Synthesis. Mechanism: Pd(0)-catalyzed vinylic substitution.

Scientific Rationale: Direct coupling of 2-iodoaniline with methyl acrylate is efficient but presents a specific challenge: the free amino group (


) can coordinate to Palladium, potentially poisoning the catalyst. However, using Jeffry conditions  (phase transfer) or standard phosphine-ligated systems generally overcomes this due to the higher affinity of Pd for the iodide and the olefin.

Reagents:

  • 2-Iodoaniline (1.0 equiv)

  • Methyl Acrylate (1.5 equiv) - Must be inhibitor-free or freshly distilled.

  • Pd(OAc)2 (5 mol%)

  • PPh3 (10 mol%)

  • Triethylamine (Et3N) (2.5 equiv)

  • Solvent: DMF or MeCN (degassed)

Step-by-Step Protocol:

  • Catalyst Pre-formation: In a dry pressure tube or Schlenk flask, combine Pd(OAc)2 and PPh3 in DMF. Stir under Argon for 15 mins until the solution turns yellow/orange (formation of active Pd(0) species).

  • Substrate Addition: Add 2-iodoaniline (2 mmol), Methyl Acrylate (3 mmol), and Et3N (5 mmol).

  • Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

    • Visual Cue: The reaction mixture will turn black (precipitation of Pd black) upon completion.

  • Workup:

    • Cool to RT. Dilute with Diethyl Ether (Et2O) and Water.

    • Note: DMF is difficult to remove. Wash the organic layer 3x with water, then 1x with LiCl (5% aq) to pull out residual DMF.

  • Purification: The crude material often contains homocoupled byproducts. Purify via column chromatography.[1][3][4]

Heck Reaction Cycle Visualization

Heck Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 2-Iodoaniline Coord Olefin Coordination OxAdd->Coord + Methyl Acrylate Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Base Base Regeneration (Et3N + HI) Elim->Base - Product Base->Pd0 Regeneration

Figure 2: The catalytic cycle. Note that the steric bulk of the ortho-amino group can slow the Oxidative Addition step, requiring higher temperatures (90°C+).

Purification & Characterization (Self-Validation)

To ensure the protocol is "self-validating," the researcher must confirm the Stereochemistry (E vs Z) and Oxidation State .

QC Data Table
ParameterSpecificationDiagnostic Signal (1H NMR, 400 MHz, CDCl3)
Appearance Yellow crystalline solidN/A
Melting Point 65 – 68 °CN/A
Alkene Geometry (E)-isomer (Trans)Doublet at

6.35 ppm and

7.85 ppm with

. (Z-isomer

)
Amine Group Primary AmineBroad singlet at

3.8–4.2 ppm (2H, exchangeable with D2O).
Ester Group Methyl EsterSinglet at

3.80 ppm (3H).

Critical QC Check: If the coupling constant (


) of the vinyl protons is < 12 Hz, you have the (Z)-isomer or a mixture. Recrystallize from Ethanol/Water to enrich the (E)-isomer.

Troubleshooting & Expertise

Issue 1: Polymerization of Methyl Acrylate (Protocol B)

  • Symptom:[3][5][6] Formation of a gummy, insoluble solid.

  • Cause: Overheating or lack of radical inhibitor.

  • Fix: Add a pinch of Hydroquinone to the reaction mixture. Do not heat above 100°C.

Issue 2: Over-reduction to the Saturated Ester (Protocol A)

  • Symptom:[3][5][6] Loss of vinyl protons in NMR; mass shift +2.

  • Cause: If using H2/Pd, the alkene reduces faster than the nitro group.

  • Fix: Strictly use Fe/AcOH or SnCl2/EtOH . Do not use catalytic hydrogenation.[6] Alternatively, use the modern NaBH4 + FeCl2 system, which is highly selective for nitro groups in the presence of esters and alkenes [6].

Issue 3: Lactamization (Cyclization)

  • Symptom:[3][5][6] Product is insoluble in ether; Mass corresponds to [M-32] (Loss of MeOH).

  • Cause: Spontaneous cyclization to 2-quinolinone.

  • Fix: Avoid high temperatures during workup. Store the amino-ester in the freezer. Cyclization usually requires acid catalysis or prolonged heating, so neutral workup conditions are essential.

References

  • Heck Reaction Mechanism & Applications

    • Mizoroki, T., et al. (1971).[7] Bulletin of the Chemical Society of Japan.

    • Heck Reaction - Organic Chemistry Portal.[8] Available at: [Link]

  • Selective Nitro Reduction (Fe/AcOH)

    • Reduction of Nitro Compounds. Wikipedia. Available at: [Link]

  • Modern Selective Reduction (NaBH4/FeCl2)

    • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Semantic Scholar (2022). Available at: [Link]

  • Compound Data & Safety

    • Methyl 3-(2-aminophenyl)acrylate | CID 11240788.[9][10] PubChem.[9] Available at: [Link][9]

Sources

Application of "Methyl 3-(2-aminophenyl)acrylate" in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-aminophenyl)acrylate (often referred to as Methyl o-aminocinnamate ) is a high-value bifunctional synthon in organic synthesis. Its structure features a nucleophilic aniline amine in proximity to an electrophilic


-unsaturated ester (Michael acceptor). This "push-pull" electronic architecture makes it an ideal precursor for the construction of nitrogen-containing heterocycles, most notably Quinolin-2(1H)-ones (Carbostyrils)  and 3,4-Dihydroquinolin-2(1H)-ones .

This guide details the specific protocols for leveraging this molecule to access privileged medicinal scaffolds, moving beyond basic textbook descriptions to provide field-tested, robust methodologies.

Chemical Profile & Reactivity[1][2][3][4][5]

Compound: Methyl 3-(2-aminophenyl)acrylate CAS: 14182-39-9 Molecular Weight: 177.20 g/mol

The "Ortho-Effect" Advantage

The synthetic utility of this compound relies on the ortho-disposition of the amino group relative to the acrylate tail.

  • Nucleophilic Amine: Ready for N-alkylation, acylation, or conversion to diazonium species.

  • Electrophilic Acrylate: Susceptible to 1,4-addition (Michael addition) or direct 1,2-acyl substitution (lactamization).

  • Conformational Locking: The (E)-isomer is most stable, but rotation allows the amine to approach the ester carbonyl, facilitating intramolecular cyclization.

Application Module A: Synthesis of Quinolin-2(1H)-ones[6][7]

The most direct application of methyl 3-(2-aminophenyl)acrylate is the synthesis of Quinolin-2(1H)-ones via intramolecular lactamization. While simple thermal cyclization is possible, it often requires harsh conditions (>200°C) that degrade sensitive substrates. We present two superior protocols: Acid-Mediated Cyclization and Thiolate-Promoted Cyclization .

Protocol A1: Acid-Mediated Cyclization (Standard)

Best for: Robust substrates requiring a cost-effective, metal-free route.

Mechanism: Protonation of the ester carbonyl increases electrophilicity, facilitating attack by the aniline nitrogen.

Step-by-Step Protocol:

  • Preparation: Dissolve Methyl 3-(2-aminophenyl)acrylate (1.0 equiv) in Glacial Acetic Acid (AcOH). Concentration should be approx. 0.5 M.

  • Catalysis: Add concentrated HCl (catalytic amount, 10 mol%) or

    
    .
    
  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the fluorescent starting material.

  • Work-up:

    • Cool reaction to room temperature.[1][2]

    • Pour into crushed ice/water. The product, Quinolin-2(1H)-one, typically precipitates as a solid.

    • Filter the solid and wash with cold water and cold EtOH.

  • Purification: Recrystallization from Ethanol/DMF is usually sufficient.

Protocol A2: Thiolate-Promoted Cyclization (High Precision)

Best for: Substrates sensitive to strong acids; high-yield requirements.

Context: Recent studies (see References) indicate that thiols can act as nucleophilic promoters. The thiolate performs a reversible conjugate addition to the acrylate, disrupting the conjugation and allowing easier rotation/cyclization, followed by elimination of the thiol.

Step-by-Step Protocol:

  • Reagents: Methyl 3-(2-aminophenyl)acrylate (1.0 mmol), Thiophenol (PhSH, 0.2 equiv), and

    
     (0.2 equiv).
    
  • Solvent: DMF (Dimethylformamide), 3.0 mL.

  • Reaction: Heat at 100°C for 12 hours under Argon atmosphere.

  • Mechanism Check: The thiolate adds to the

    
    -carbon. The resulting intermediate cyclizes more readily than the rigid alkene. The thiolate is then eliminated to restore the double bond in the quinolinone product.
    
  • Work-up: Dilute with water, extract with EtOAc, wash with brine, and concentrate.

Comparative Data: Cyclization Methods
MethodReagentsTemp (°C)Typical YieldNotes
Thermal Diphenyl ether25040-60%Harsh; degradation common.
Acidic AcOH / HCl11875-85%Scalable; robust; cost-effective.
Thiolate PhSH / Base10085-95%Mild; high functional group tolerance.

Application Module B: Synthesis of 3,4-Dihydroquinolin-2(1H)-ones

To access the dihydro scaffold (saturated C3-C4 bond), the acrylate double bond must be reduced. This can be achieved via a "One-Pot Reduction-Cyclization" strategy.

Protocol:

  • Hydrogenation: Dissolve Methyl 3-(2-aminophenyl)acrylate in Methanol.

  • Catalyst: Add 10% Pd/C (5 wt%).

  • Conditions: Stir under

    
     atmosphere (balloon pressure) at RT for 2 hours to reduce the alkene to the alkane (Methyl 3-(2-aminophenyl)propanoate).
    
  • Cyclization: Filter off the catalyst. Add catalytic p-TsOH (p-Toluenesulfonic acid) to the filtrate and reflux for 3 hours.

  • Result: Formation of 3,4-dihydroquinolin-2(1H)-one.

Application Module C: Multicomponent Cascade Reactions

Methyl 3-(2-aminophenyl)acrylate serves as a superior substrate for cascade reactions involving isothiocyanates to form thio-functionalized heterocycles.

Target: 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. Reagent: Phenyl isothiocyanate.[3]

Workflow:

  • Nucleophilic Attack: The aniline amine attacks the isothiocyanate carbon.

  • Thiourea Formation: An intermediate thiourea is formed.

  • Cyclization: The thiourea nitrogen attacks the ester carbonyl of the acrylate.

  • Outcome: This yields highly functionalized pyrimidine-fused systems.[4]

Visualizations

Diagram 1: Mechanistic Pathway (Thiolate-Promoted)

This diagram illustrates the "Catalytic Chaperone" role of the thiolate in facilitating cyclization.

ThiolateMechanism Start Methyl 3-(2-aminophenyl)acrylate Intermediate1 Michael Adduct (Rotation Enabled) Start->Intermediate1 + PhS- (Conjugate Addition) Thiolate PhS- (Catalyst) Transition Tetrahedral Intermediate Intermediate1->Transition Intramolecular Amidation Product Quinolin-2(1H)-one Transition->Product - MeOH Elimination Elimination of PhS- Transition->Elimination Product->Thiolate Regenerates Elimination->Product

Caption: The thiolate anion adds to the acrylate (Michael addition), breaking conjugation to allow bond rotation and cyclization, before eliminating to restore the double bond.

Diagram 2: Divergent Synthesis Workflow

DivergentSynthesis cluster_0 Path A: Cyclization cluster_1 Path B: Reduction cluster_2 Path C: Cascade Core Methyl 3-(2-aminophenyl)acrylate MethodA AcOH / Reflux Core->MethodA MethodB H2, Pd/C -> Acid Core->MethodB MethodC + Isothiocyanates Core->MethodC Q2 Quinolin-2(1H)-one MethodA->Q2 DHQ 3,4-Dihydroquinolin-2(1H)-one MethodB->DHQ Thio Thio-Quinazoline Derivatives MethodC->Thio

Caption: Divergent synthetic pathways from the core acrylate scaffold leading to three distinct heterocyclic classes.

References

  • Bhardwaj, S. S., et al. (2021).[5] Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents.[6] Archiv der Pharmazie.[6][7]

  • Zhang, J., et al. (2016).[3] Mechanistic insight on (E)-methyl 3-(2-aminophenyl)acrylate cyclization reaction by multicatalysis of solvent and substrate. Journal of Computational Chemistry.[3]

  • Sakamoto, R., et al. (2016). Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives.[8] ACS Omega.[8]

  • Reddy, P. N., et al. (2023). Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of N-arylcinnamamides. ResearchGate / Asian Journal of Chemistry.

Sources

Application Note: Quantitative Analysis and Stability-Indicating Method for Methyl 3-(2-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Methyl 3-(2-aminophenyl)acrylate (CAS: 1664-62-6)[1], also known as methyl 2-aminocinnamate, is a critical synthetic intermediate widely utilized in the pharmaceutical development of complex heterocycles, including Kenpaullone derivatives[2].

From an analytical perspective, this molecule presents a unique triad of structural challenges:

  • Primary Aromatic Amine: Possesses a pKa of ~4.0–4.5, making it highly susceptible to secondary ion-exchange interactions with residual silanols on silica-based columns, which manifests as severe peak tailing[3].

  • Conjugated Acrylate Ester (Cinnamate): Features a strong

    
     UV chromophore with an absorption maximum near 280 nm[4], but is chemically vulnerable to hydrolysis under extreme pH conditions.
    
  • Alkene Geometry: The double bond is prone to trans-to-cis photo-isomerization when exposed to UV light[5].

This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography (UHPLC-UV/DAD) method designed to accurately quantify the compound while resolving all potential degradation products.

Method Development Rationale: The Causality of Experimental Choices

To ensure absolute scientific integrity, every parameter in this method was selected based on the first principles of the analyte's physicochemical properties.

  • Stationary Phase Selection (Phenyl-Hexyl vs. C18): Primary aromatic amines (PAAs) frequently exhibit poor peak shapes on standard C18 columns. We utilize a Phenyl-Hexyl stationary phase. The phenyl ring provides alternative

    
     retention mechanisms with the analyte's aromatic ring, allowing for stronger retention and significantly reduced peak tailing compared to aliphatic phases[6].
    
  • Mobile Phase pH Control (0.1% Formic Acid): To prevent the amine from existing in a mixed ionization state, the mobile phase must be buffered at least 2 pH units below its pKa. The addition of 0.1% Formic Acid (pH ~2.7) ensures the amine is fully protonated (

    
    ). Furthermore, this low pH suppresses the ionization of any residual surface silanols on the column, eliminating the primary cause of peak tailing[3].
    
  • Detection Wavelength (280 nm): The extended conjugation from the aromatic ring through the acrylate double bond to the carbonyl group creates a highly efficient chromophore. Cinnamate derivatives universally exhibit their maximum UV absorbance (

    
    ) between 278 nm and 300 nm[4],[7]. Monitoring at 280 nm maximizes signal-to-noise (S/N) ratio while minimizing interference from non-conjugated matrix impurities.
    

MethodDev cluster_0 Physicochemical Challenges & Solutions Start Target Analyte: Methyl 3-(2-aminophenyl)acrylate Col Challenge: Amine Peak Tailing Solution: Phenyl-Hexyl Column (Enables π-π interactions) Start->Col MP Challenge: Mixed Ionization Solution: 0.1% Formic Acid (pH 2.7) (Ensures full protonation) Start->MP Det Challenge: Sensitivity Solution: UV/DAD at 280 nm (Targets Cinnamate Chromophore) Start->Det Val Self-Validating System (SST & ICH Q2 Guidelines) Col->Val MP->Val Det->Val

Caption: Analytical Method Development Logic for Methyl 3-(2-aminophenyl)acrylate.

Experimental Protocols

Chromatographic Conditions

Table 1: Optimized UHPLC-UV/DAD Parameters

ParameterSpecification / Setting
Column Waters XBridge Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm)
Mobile Phase A Water + 0.1% Formic Acid (LC-MS Grade)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (LC-MS Grade)
Elution Mode Gradient: 0-1 min (10% B), 1-6 min (10%

70% B), 6-8 min (70% B), 8-8.1 min (70%

10% B), 8.1-10 min (10% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C (Reduces mobile phase viscosity and improves mass transfer)
Detection DAD scanning 200–400 nm; Extracted wavelength at 280 nm
Injection Volume 2.0 µL
Diluent Water : Acetonitrile (50:50, v/v)
Step-by-Step Execution
  • Diluent Preparation: Mix equal volumes of LC-MS grade Water and Acetonitrile. Note: Do not add acid to the diluent to prevent premature acid-catalyzed hydrolysis of the ester during autosampler storage.

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 3-(2-aminophenyl)acrylate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent to achieve a

    
     stock solution.
    
  • System Equilibration: Purge the UHPLC system with Mobile Phases A and B. Equilibrate the column at initial conditions (10% B) for at least 15 column volumes until the baseline is stable.

  • Sequence Setup: Inject Blank (Diluent)

    
     System Suitability Standard (6 replicates) 
    
    
    
    Samples
    
    
    Bracketing Standard.

System Suitability & Method Validation

A method is only as reliable as its internal controls. The following System Suitability Testing (SST) criteria must be met before any sample data is integrated, creating a self-validating workflow.

Table 2: System Suitability and Validation Acceptance Criteria

Validation ParameterTarget MetricAcceptance CriteriaScientific Justification
System Suitability Tailing Factor (

)

Ensures silanol interactions are suppressed.
System Suitability %RSD of Area (n=6)

Verifies autosampler precision and detector stability.
Linearity Correlation Coefficient (

)

Validated range:

to

.
Accuracy % Recovery98.0% – 102.0%Confirms absence of matrix interference.
Sensitivity Limit of Quantitation (LOQ)

Empirically established at

.

Forced Degradation (Stability-Indicating Power)

To prove this method is stability-indicating, the analyte must be subjected to stress conditions. The method must demonstrate baseline resolution (


) between the parent peak and all degradants.
Degradation Mechanisms:
  • Hydrolytic Stress: The methyl ester is vulnerable to both acid and base-catalyzed hydrolysis, yielding 3-(2-aminophenyl)acrylic acid.

  • Oxidative Stress: The primary amine is highly susceptible to oxidation by peroxides, forming N-oxides or complex dimeric species.

  • Photolytic Stress: Cinnamates undergo rapid trans-to-cis isomerization upon UV exposure[5]. The cis-isomer typically elutes slightly earlier than the trans-isomer on reversed-phase columns due to a smaller hydrodynamic radius.

Degradation Parent Methyl 3-(2-aminophenyl)acrylate (Active Trans-isomer) AcidBase Acid/Base Stress (0.1N HCl / 0.1N NaOH, 60°C) Parent->AcidBase Ox Oxidative Stress (3% H2O2, Room Temp) Parent->Ox Photo Photolytic Stress (UV Light, 254/365 nm) Parent->Photo Prod1 3-(2-aminophenyl)acrylic acid (Ester Hydrolysis) AcidBase->Prod1 Prod2 N-Oxidation Products (Amine Degradation) Ox->Prod2 Prod3 Cis-isomer (Photo-isomerization) Photo->Prod3

Caption: Forced Degradation Pathways of Methyl 3-(2-aminophenyl)acrylate.

Stress Protocol Execution:
  • Acid/Base: Treat

    
     of stock solution with 
    
    
    
    of
    
    
    (or
    
    
    ). Heat at
    
    
    for 2 hours. Neutralize before injection.
  • Oxidation: Treat

    
     of stock solution with 
    
    
    
    of
    
    
    . Store at room temperature for 4 hours.
  • Photolysis: Expose

    
     of stock solution in a quartz cuvette to UV light (
    
    
    
    ) following ICH Q1B guidelines.

Acceptance: Mass balance must be


, and peak purity of the principal peak (assessed via DAD spectral overlay) must indicate no co-eluting impurities.

References

  • American Elements. Methyl 3-(2-aminophenyl)acrylate | CAS 1664-62-6. Retrieved from:[Link]

  • LookChem. Cas 142273-20-9, KENPAULLONE. (Details synthesis utilizing methyl 2-aminocinnamate derivatives). Retrieved from:[Link]

  • National Institutes of Health (PMC). Ultra-high-performance liquid chromatography-atmospheric pressure ionization-tandem mass spectrometry method for the migration studies of primary aromatic amines. (Validates the use of formic acid to prevent PAA peak tailing). Retrieved from:[Link]

  • ResearchGate. Ultra-high-performance liquid chromatography... method for the migration studies of primary aromatic amines from food contact materials. (Demonstrates superiority of Phenyl-Hexyl columns for PAAs). Retrieved from:[Link]

  • National Institutes of Health (PMC). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. (Discusses UV absorption of cinnamate derivatives up to 300 nm). Retrieved from:[Link]

  • Taylor & Francis. A systematic approach to methyl cinnamate photodynamics. (Analyzes trans-cis photo-isomerization under UV irradiation). Retrieved from:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-aminophenyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. We will delve into the causality behind experimental choices, provide robust protocols, and offer data-driven troubleshooting advice to improve your yield and purity.

Overview of Synthetic Strategies

Methyl 3-(2-aminophenyl)acrylate, a key building block in medicinal chemistry and materials science[1], is most commonly synthesized via two primary pathways:

  • Olefination Reactions (Wittig & Horner-Wadsworth-Emmons): These methods involve the reaction of 2-aminobenzaldehyde with a phosphorus-stabilized carbanion (an ylide or phosphonate). They offer a direct route to form the crucial carbon-carbon double bond.

  • Palladium-Catalyzed Cross-Coupling (Heck Reaction): This powerful reaction couples an ortho-substituted aminoaryl halide (e.g., 2-iodoaniline) with methyl acrylate. It is a highly versatile method for C-C bond formation[2].

This guide will focus on troubleshooting and optimizing these common pathways, with a particular emphasis on the Horner-Wadsworth-Emmons (HWE) reaction due to its practical advantages in purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Methyl 3-(2-aminophenyl)acrylate?

The two most prevalent and reliable methods are the Horner-Wadsworth-Emmons (HWE) olefination of 2-aminobenzaldehyde and the Palladium-catalyzed Heck cross-coupling reaction between a 2-haloaniline and methyl acrylate. The HWE reaction is often favored for its high E-isomer selectivity and easier purification compared to the classical Wittig reaction[3].

Q2: My 2-aminobenzaldehyde starting material is a dark, tarry solid. Can I still use it?

It is highly discouraged. 2-Aminobenzaldehyde is notoriously unstable and prone to rapid self-condensation and polymerization, especially at room temperature or when exposed to air and light.[4][5] Using degraded starting material is a primary cause of low yields and complex purification. For best results, use freshly prepared or newly purchased 2-aminobenzaldehyde, and store it under inert gas at -20°C.[5]

Q3: Which is better for this synthesis: the classical Wittig or the Horner-Wadsworth-Emmons (HWE) reaction?

For this specific target, the HWE reaction is generally superior. The phosphonate reagent used in the HWE reaction is stabilized by an electron-withdrawing ester group, which strongly favors the formation of the thermodynamically more stable (E)-alkene[6][7]. Furthermore, the phosphate byproduct of the HWE reaction is water-soluble, making it significantly easier to remove during aqueous workup compared to the often-problematic triphenylphosphine oxide byproduct from the Wittig reaction, which typically requires column chromatography for removal[3][8].

Q4: What is the expected stereochemistry of the product's double bond?

The desired product is the (E)-isomer, which is the more thermodynamically stable configuration. Both the HWE and Heck reactions, under standard conditions, will predominantly yield the (E)-isomer[7][9]. The large coupling constant (typically J ≈ 16 Hz) between the vinylic protons in the 1H NMR spectrum can confirm the E-configuration[10].

Q5: How should I store the final product, Methyl 3-(2-aminophenyl)acrylate?

The product should be stored in a tightly sealed container in a dry, dark place. For long-term storage, keeping it in a freezer at or below -20°C is recommended to prevent potential degradation or side reactions.[11]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The troubleshooting logic is visualized in the flowchart below.

Diagram: Troubleshooting Flowchart for Low Yield

G start Low or No Yield Observed check_sm Check Purity of 2-Aminobenzaldehyde start->check_sm check_reagents Verify Reagent Stoichiometry & Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Workup & Purification Procedure start->check_workup sol_sm Use fresh, pure starting material. Store at -20°C. check_sm->sol_sm Degraded? sol_reagents_base Use stronger/fresh base (HWE). Ensure base is anhydrous. check_reagents->sol_reagents_base HWE? sol_reagents_cat Use fresh Pd catalyst (Heck). Degas solvents. check_reagents->sol_reagents_cat Heck? sol_conditions Optimize temperature. Increase reaction time. check_conditions->sol_conditions Suboptimal? sol_workup Check pH during extraction. Ensure correct solvent polarity for chromatography. check_workup->sol_workup Product Loss?

Caption: Troubleshooting logic for low product yield.

Problem 1: Reaction is sluggish or does not proceed to completion.

  • Potential Cause A (HWE/Wittig): Incomplete Ylide/Carbanion Formation. The base used to deprotonate the phosphonate ester (HWE) or phosphonium salt (Wittig) may be insufficient in strength or quantity, or it may have degraded.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and handled under anhydrous conditions. Use at least 1.1 equivalents to ensure full deprotonation.

  • Potential Cause B (Heck): Inactive Catalyst. The palladium catalyst may have been oxidized or may not have been activated properly.

    • Solution: Use fresh palladium catalyst and ligands. Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed to remove oxygen, which can deactivate the catalyst[2].

  • Potential Cause C (General): Low Temperature. The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. For HWE reactions, starting at 0°C and slowly warming to room temperature is common[6]. Heck reactions often require heating, sometimes up to 100°C or more[9].

Problem 2: The final product is impure, showing multiple spots on TLC.

  • Potential Impurity A: Triphenylphosphine Oxide (from Wittig). This byproduct is notoriously difficult to separate from the desired product due to similar polarity.

    • Solution: The most effective solution is to switch to the Horner-Wadsworth-Emmons (HWE) protocol. If you must use the Wittig reaction, purification often requires meticulous column chromatography. In some cases, precipitation of the triphenylphosphine oxide from a nonpolar solvent like hexane can be attempted[8].

  • Potential Impurity B: Self-Condensation Product of 2-Aminobenzaldehyde. The starting aldehyde can form trimers and other condensation products, especially under basic conditions.[4]

    • Solution: Add the 2-aminobenzaldehyde solution slowly to the reaction mixture at a low temperature (e.g., 0°C) to keep its instantaneous concentration low.

  • Potential Impurity C: Michael Addition Byproduct. The amine group of the product or starting material can act as a nucleophile and add to the acrylate double bond of another product molecule or the methyl acrylate starting material[12][13].

    • Solution: This is more prevalent at higher temperatures or with extended reaction times. Use the minimum effective temperature and monitor the reaction by TLC to avoid prolonged heating after completion. Using a bulky, non-nucleophilic base can also mitigate this side reaction.

Data & Protocols

Data Presentation

Table 1: Comparison of Olefination Methods

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE)
Phosphorus Reagent Triphenylphosphonium YlidePhosphonate Carbanion
Byproduct Triphenylphosphine Oxide (Ph₃P=O)Dialkyl Phosphate Ester
Byproduct Removal Difficult (often requires chromatography)[8]Easy (water-soluble, removed by extraction)[3]
Stereoselectivity Favors (E)-alkene with stabilized ylides[7]Strongly favors (E)-alkene[14]
Reactivity Ylide can be highly reactiveCarbanion is generally more nucleophilic[3]
Recommendation Not preferred for this synthesisHighly Recommended

Table 2: Typical Starting Conditions for Heck Reaction Optimization

ParameterTypical Range/ValueRationale
Aryl Halide 2-Iodoaniline or 2-BromoanilineIodoarenes are generally more reactive than bromoarenes.
Catalyst Pd(OAc)₂ (1-5 mol%)A common and effective palladium(II) precatalyst.
Ligand PPh₃, P(o-tol)₃ (2-10 mol%)Phosphine ligands are used to stabilize the Pd(0) active species[2].
Base K₂CO₃, Et₃N, DBU (1.5-2.5 equiv.)The base is required to neutralize the HX generated in the catalytic cycle[9].
Solvent DMF, Acetonitrile, NMPPolar aprotic solvents are commonly used for the Heck reaction[15].
Temperature 80 - 120 °CThermal energy is typically required to drive the reaction[9].
Experimental Protocols

Protocol 1: Recommended Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is designed for a ~5-10 mmol scale. Adjust volumes accordingly.

Materials:

  • Methyl diethylphosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Aminobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Carbanion Formation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (20 mL). Carefully add sodium hydride (1.1 equiv.). Cool the suspension to 0°C in an ice bath.

  • Slowly add methyl diethylphosphonoacetate (1.1 equiv.) dropwise to the NaH suspension. Causality: This deprotonation forms the reactive phosphonate carbanion. The reaction is exothermic and produces H₂ gas; add slowly to control the reaction rate.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until the solution is clear and gas evolution has ceased.

  • Aldehyde Addition: Cool the reaction mixture back down to 0°C. Dissolve 2-aminobenzaldehyde (1.0 equiv.) in a minimal amount of anhydrous THF and add it dropwise to the phosphonate carbanion solution over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Quenching & Workup: Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Methyl 3-(2-aminophenyl)acrylate as a solid.

Diagram: General Synthesis & Purification Workflow

G reagents Reagents: - 2-Aminobenzaldehyde - Phosphonate/Base (HWE) or - Aryl Halide/Pd Catalyst (Heck) reaction Reaction Vessel (0°C to RT or Heat) reagents->reaction quench Quench Reaction (e.g., aq. NH4Cl) reaction->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate (Rotovap) dry->concentrate purify Column Chromatography concentrate->purify product Pure Product: Methyl 3-(2-aminophenyl)acrylate purify->product

Caption: From reagents to purified product workflow.

References

  • Thummel, R. P. (2001). 2-Aminobenzaldehyde. Encyclopedia of Reagents for Organic Synthesis.

  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions on the Heck reaction of p-bromotoluene (7b) with 5 a. ResearchGate. [Link]

  • MDPI. (2026). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. MDPI. [Link]

  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. [Link]

  • PMC. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PubMed Central. [Link]

  • PubMed. (2016). Mechanistic insight on (E)-methyl 3-(2-aminophenyl)acrylate cyclization reaction by multicatalysis of solvent and substrate. PubMed. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • YouTube. (2019). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. YouTube. [Link]

  • Wikipedia. (n.d.). Methyl acrylate. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • PMC. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. PubMed Central. [Link]

Sources

Technical Support Center: Methyl 3-(2-aminophenyl)acrylate Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of Methyl 3-(2-aminophenyl)acrylate (CAS: 1664-62-6), also known as methyl (E)-2'-aminocinnamate. This compound is a highly valuable synthetic intermediate widely utilized by drug development professionals for the construction of 2-quinolones, indoles, and 2,5-dihydro-1H-benzo[b]azepines[1][2].

Because the molecule contains both a nucleophilic primary amine and an electrophilic α,β-unsaturated ester, its synthesis—typically via the Palladium-catalyzed Mizoroki-Heck cross-coupling of 2-iodoaniline with methyl acrylate—is prone to catalyst poisoning and spontaneous side reactions[2][3]. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative optimization data to ensure high-yield, reproducible syntheses.

Validated Experimental Workflow (Heck Cross-Coupling)

The following self-validating protocol utilizes tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and stabilizer for the active Pd(0) species, preventing premature palladium black precipitation[1].

Reagents & Stoichiometry:

  • Aryl Halide: 2-Iodoaniline (2.00 g, 9.13 mmol, 1.0 equiv)

  • Olefin: Methyl acrylate (1.53 mL, 18.3 mmol, 2.0 equiv)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.110 g, 0.460 mmol, 5 mol%)

  • Ligand: Triphenylphosphine, PPh₃ (0.239 g, 0.913 mmol, 10 mol%)

  • Base: Potassium carbonate, K₂CO₃ (1.26 g, 9.13 mmol, 1.0 equiv)

  • Additive: Tetrabutylammonium bromide, TBAB (0.741 g, 2.30 mmol, 0.25 equiv)

  • Solvent: N,N′-dimethylformamide, DMF (90 mL, rigorously degassed)

Step-by-Step Methodology:

  • System Preparation: Charge an oven-dried Schlenk flask with 2-iodoaniline, Pd(OAc)₂, PPh₃, K₂CO₃, and TBAB. Evacuate and backfill the flask with dry Nitrogen or Argon three times to prevent oxidative degradation of the phosphine ligand.

  • Solvent & Olefin Addition: Inject degassed DMF (90 mL) followed by methyl acrylate (1.53 mL) via syringe. Causality Note: Methyl acrylate is added in excess (2.0 equiv) to compensate for its volatility (bp ~80 °C) and its tendency to undergo thermal polymerization at reaction temperatures.

  • Catalytic Cycle Initiation: Stir the reaction mixture at 80 °C for 2 hours[1]. The solution will transition to a deep color as the Pd(II) is reduced to the active Pd(0) species and the catalytic cycle begins.

  • In-Process Monitoring: Monitor the reaction via TLC (Diethyl ether/Petroleum ether = 1:1). The starting 2-iodoaniline will consume, and a new UV-active spot will appear at Rf = 0.28 [1].

  • Quench & Workup: Cool the mixture to room temperature. Dilute with deionized water (50 mL) to solubilize the DMF and inorganic salts, then extract with diethyl ether (3 × 50 mL)[1]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Diethyl ether/Petroleum ether, 1:3 gradient to 1:1). The target product, methyl (2E)-3-(2′-aminophenyl)prop-2-enoate, is isolated as a yellow solid (Yield: 76–100%)[1].

Quantitative Data: Reaction Condition Optimization

The choice of base, ligand, and temperature dictates whether the reaction stops at the desired cinnamate or proceeds to cyclic side products. The table below summarizes the causality of various parameter modifications.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd(OAc)₂ (5 mol%) PPh₃ (10 mol%)K₂CO₃DMF8076–100% Optimal. Mild base and TBAB stabilize Pd(0); high yield of the isolated yellow solid[1].
Pd(OAc)₂ (5 mol%) NoneEt₃NMeCN10019–62% Sub-optimal. High heat and strong organic base promote spontaneous lactamization to quinolin-2(1H)-ones[2].
Pd-NiFe₂O₄ NoneBaseH₂O/MeCN90>80% Alternative. Heterogeneous catalyst allows for magnetic recovery and recycling, though scaling requires specialized setup[3].
Pd(OAc)₂ (10 mol%) P(o-tolyl)₃Et₃NDMF90~85% Robust. Sterically bulky ligand prevents the free -NH₂ group from coordinating to and poisoning the Pd center.

Reaction Network & Pathway Visualization

Understanding the competing pathways is critical for troubleshooting. The diagram below illustrates the desired Heck catalytic cycle versus the primary modes of failure.

HeckPathway A 2-Iodoaniline + Methyl Acrylate B Pd(0) Catalyst Oxidative Addition A->B Pd(OAc)2, Ligand F Aza-Michael Addition (Side Reaction) A->F Nucleophilic Attack C Carbopalladation & β-Hydride Elimination B->C Base, Heat E Pd-Amine Coordination (Catalyst Deactivation) B->E Unprotected -NH2 D Methyl 3-(2-aminophenyl)acrylate (Target Product) C->D Desired Pathway G Lactamization (2-Quinolone Formation) D->G Acidic Media / Heat

Mechanistic pathways and side reactions in methyl 3-(2-aminophenyl)acrylate Heck synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 30% conversion, and a black precipitate forms on the flask walls. What is happening? A: The black precipitate is "palladium black," indicating irreversible catalyst decomposition. The free ortho-amino group (-NH₂) on your starting material is a strong σ-donor. It can coordinate to the empty d-orbitals of the electrophilic Pd(II) intermediates, displacing your phosphine ligands and poisoning the catalyst. Correction: Increase the steric bulk of your ligand (e.g., switch from PPh₃ to P(o-tolyl)₃) to physically block the amine from coordinating to the metal center. Alternatively, ensure the addition of TBAB, which helps stabilize the colloidal Pd(0)[1]. If the issue persists, temporarily protect the amine as an acetamide or tosylamide prior to the Heck coupling[1].

Q2: I am observing a significant amount of a highly polar side product. NMR shows a loss of the terminal alkene but retention of the ester. A: You are observing an uncatalyzed aza-Michael addition . The nucleophilic primary amine of one molecule is attacking the electrophilic β-carbon of the methyl acrylate. Correction: This thermal background reaction competes with the Pd-catalyzed cycle. To favor the Heck coupling, ensure your solvent is strictly degassed (oxygen slows down the Pd(0) oxidative addition). You can also switch to a weaker inorganic base like K₂CO₃ instead of Et₃N, which reduces the nucleophilicity of the amine in solution[1].

Q3: After workup and concentration, my product spontaneously cyclizes into a new compound with a much lower Rf. How do I prevent this? A: You are observing spontaneous lactamization. The amine attacks the newly formed methyl ester, ejecting methanol and forming a 2-quinolone (or 3,4-dihydroquinolin-2(1H)-one)[2][3]. Correction: This intramolecular cyclization is heavily promoted by elevated temperatures (>100 °C) and acidic environments[2][4]. Ensure your workup remains strictly neutral or slightly basic. Do not leave the product dissolved in unbuffered chlorinated solvents (like CDCl₃ for NMR) for extended periods, as trace DCl will catalyze the cyclization. If utilizing silica gel chromatography, pre-treat the silica with 1% Et₃N to neutralize its inherent acidity.

Q4: Why does the protocol require 2.0 equivalents of methyl acrylate? Isn't 1.1 equivalents enough? A: While 1.1 equivalents is stoichiometrically sufficient, methyl acrylate is highly volatile and prone to thermal polymerization. Commercial methyl acrylate contains inhibitors (like MEHQ) to prevent this, but at the required Heck temperatures (80–100 °C), a portion of the acrylate is inevitably lost to evaporation or oligomerization. Using 2.0 equivalents ensures the oxidative addition complex always has access to the olefin for the subsequent carbopalladation step, preventing the Pd intermediate from undergoing unwanted homo-coupling or decomposition[1].

References

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones Source: PubMed Central (PMC) / NIH URL:[Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones Source: MDPI (Molecules) URL:[Link]

  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates Source: ResearchGate / ChemCatChem URL:[Link]

Sources

Technical Support Center: Methyl 3-(2-aminophenyl)acrylate Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with Methyl 3-(2-aminophenyl)acrylate (also known as Methyl 2-aminocinnamate).

Unlike standard acrylates, this molecule possesses an ortho-amino group, introducing a secondary degradation pathway (intramolecular cyclization) that is often mistaken for polymerization. This guide addresses both threats.

Part 1: The Dual-Threat Degradation Profile

Before implementing a storage protocol, you must understand that this compound degrades via two distinct mechanisms. Standard acrylate stabilizers (like MEHQ) only prevent one of them.

Radical Polymerization (Intermolecular)

Like all acrylates, the alkene group (


) is susceptible to free-radical homopolymerization, initiated by heat, light, or peroxides. This creates a polymethacrylate backbone.
The "Ortho Effect": Intramolecular Cyclization

This is the specific risk for Methyl 3-(2-aminophenyl)acrylate . The amine (nucleophile) can attack the ester carbonyl (electrophile), ejecting methanol and forming 2-Quinolinone (Carbostyril) .

  • Trigger: Heat, Acid catalysis, or prolonged storage in solution.

  • Result: The sample becomes an inert, cyclic amide that will not polymerize or react in your intended synthesis.

Visualization of Degradation Pathways

The following diagram illustrates the competing fates of your monomer.

DegradationPathways cluster_0 Prevention Strategy Monomer Methyl 3-(2-aminophenyl)acrylate (Active Monomer) Radical Free Radical Initiation Monomer->Radical Light / Heat / Peroxides Cyclic 2-Quinolinone (Inert Impurity) Monomer->Cyclic Intramolecular Attack (Heat / Acid / Time) Polymer Polyacrylate Chain (Irreversible Solid) Radical->Polymer Propagation (Intermolecular) Prevention1 Inhibitors (MEHQ) + Oxygen Prevention1->Radical Blocks Prevention2 Low Temp (-20°C) + Base Washing Prevention2->Cyclic Slows

Figure 1: The monomer faces two degradation routes. Radical polymerization forms chains, while cyclization forms discrete quinolinone impurities.

Part 2: Storage Protocols (The "How-To")

Scenario A: Long-Term Storage of Pure Solid

Commercial form: Yellowish crystalline solid (MP: ~67°C).

ParameterRecommendationTechnical Rationale
Temperature -20°C (Freezer) Critical. Arrhenius kinetics dictate that cyclization rates drop significantly below freezing. Room temperature storage guarantees quinolinone formation over months.
Light Amber Vials / Foil The conjugated system is photosensitive. UV light can trigger radical formation or cis-trans isomerization, facilitating cyclization.
Atmosphere Argon/Nitrogen (Dry) Unlike liquid acrylates, the solid lattice inhibits oxygen diffusion. Inert gas prevents oxidative darkening of the amine group (browning).
Moisture Desiccator Water can hydrolyze the ester, generating acid traces that catalyze the cyclization to quinolinone.
Scenario B: Storage in Solution (Monomer Stock)

Risk Level: High. Solvation increases molecular mobility, accelerating both polymerization and cyclization.

ParameterRecommendationTechnical Rationale
Inhibitor MEHQ (10-50 ppm) Monomethyl ether of hydroquinone is the standard stabilizer.
Dissolved Gas Air (Do NOT purge with N₂) CRITICAL: MEHQ requires dissolved oxygen to function. It reacts with peroxy radicals, not carbon radicals. If you purge a solution containing MEHQ with Nitrogen, you disable the inhibitor.
Solvent Non-Acidic Avoid solvents like chloroform (which can form HCl over time). Use Ethyl Acetate or Toluene.
Duration < 24 Hours Do not store in solution long-term. Prepare fresh.

Part 3: Troubleshooting & FAQs

Q1: My sample has turned from pale yellow to dark brown. Is it polymerized?

Diagnosis: Likely Oxidative Degradation , not necessarily polymerization.

  • Mechanism: Aniline derivatives (aromatic amines) oxidize easily in air to form quinones and azo-compounds, which are deeply colored.

  • Test: Check solubility.

    • If it dissolves fully in acetone/DCM: It is likely just oxidized monomer or dimer (cyclized).

    • If it is insoluble/gelatinous: It has polymerized.[1]

  • Fix: Purify via recrystallization (ethanol/water) or a short silica plug.

Q2: I stored my monomer solution under Nitrogen to protect it, but it polymerized anyway. Why?

Root Cause: You disabled the MEHQ.

  • Explanation: MEHQ does not trap the initial carbon radical (

    
    ).[2] It traps the peroxy radical (
    
    
    
    ) formed when oxygen reacts with the radical.[2]
  • The Rule:

    • MEHQ + Air = Stable.[3]

    • MEHQ + Nitrogen = Unstable (Inhibitor inactive).

    • Phenothiazine + Nitrogen = Stable (Anaerobic inhibitor).

Q3: HPLC shows a new peak at a slightly different retention time, but the molecular weight is light (M-32). What is it?

Diagnosis: 2-Quinolinone formation .

  • Chemistry: The mass loss of 32 corresponds to the loss of Methanol (

    
    ) during the intramolecular cyclization.
    
  • Prevention: Your storage temperature was likely too high, or the sample contained trace acid.

Part 4: Experimental Protocols

Protocol 1: Removing Inhibitor (MEHQ)

Perform this only immediately before polymerization. MEHQ removal makes the compound volatile and unstable.

Method A: Basic Alumina Column (Preferred)

  • Pack a small glass column with Basic Alumina (activated).[4]

  • Dissolve the monomer in a minimal amount of DCM or Toluene.

  • Pass the solution through the column.[4][5] The phenolic MEHQ binds to the basic alumina; the monomer passes through.[5]

  • Concentrate the filtrate on a rotary evaporator (Bath temp < 30°C).

Method B: Caustic Wash (Scale > 10g)

  • Dissolve monomer in Ethyl Acetate.

  • Wash 3x with 5% NaOH (aq) . The base deprotonates MEHQ (making it water-soluble).

  • Wash 1x with Water, 1x with Brine.

  • Dry over

    
     and concentrate.
    
Protocol 2: Rapid Purity Check (TLC)
  • Mobile Phase: 30% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).

  • Interpretation:

    • Rf ~0.6: Methyl 3-(2-aminophenyl)acrylate (Monomer).

    • Rf ~0.3: 2-Quinolinone (Cyclized impurity - more polar due to amide).

    • Baseline Spot: Polymer.[3][6][7][8]

References

  • Sigma-Aldrich. (n.d.). Methyl 3-(2-aminophenyl)acrylate Product Sheet. Retrieved from

  • ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol (MEHQ) for Acrylic Monomers. Retrieved from

  • Schulze, S., & Vogel, H. (1998). Aspects of the Safe Storage of Acrylic Monomers: Kinetics of the Oxygen Consumption. Chemical Engineering & Technology.[9] Retrieved from

  • BenchChem. (2025).[4] Strategies for removing polymerization inhibitors from acrylate monomers. Retrieved from

  • ResearchGate. (2025). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes (Analogous o-amino cyclization mechanisms). Retrieved from

Sources

Troubleshooting guide for "Methyl 3-(2-aminophenyl)acrylate" experiments

[1]

Executive Technical Summary

Methyl 3-(2-aminophenyl)acrylate is a bifunctional intermediate primarily used in the synthesis of quinolines, indoles, and medicinal scaffolds.[1] Its structure features an electron-rich aniline ortho to an electron-deficient acrylate ester.[1]

  • Core Challenge: The molecule is thermodynamically poised for intramolecular amidation to form quinolin-2(1H)-one .[1] While the trans (E) isomer is kinetically stable, exposure to light, heat, or acid catalysts can induce isomerization to the cis (Z) form, triggering rapid, irreversible cyclization.[1]

  • Storage Criticality: Must be stored at -20°C , protected from light, and under inert atmosphere to prevent polymerization and auto-cyclization.[1]

Synthesis Troubleshooting

Scenario A: The Heck Reaction Route

Method: Pd-catalyzed coupling of 2-iodoaniline with methyl acrylate.[1]

Q: My yield is low (<40%), and I observe a significant amount of black precipitate. What is happening? A: You are likely experiencing catalyst poisoning by the free amine.[1] The free amino group (-NH₂) on 2-iodoaniline can coordinate strongly to Pd(II) species, arresting the catalytic cycle.[1]

  • Solution: Use 2-iodoacetanilide (protected amine) instead of free aniline.[1] The acetyl group prevents coordination. Deprotect (hydrolysis) after the coupling.

  • Alternative: Increase catalyst loading to 5 mol% and use "ligand-free" conditions (Pd(OAc)₂, Et₃N) which are often more robust for free anilines than phosphine-based systems.[1]

Q: I isolated the product, but the NMR shows a mixture of isomers. Is this a problem? A: The Heck reaction is highly stereoselective for the (E)-isomer (trans) due to steric factors in the migratory insertion step.[1] If you see a mixture:

  • Check your workup: Did you expose the crude mixture to direct sunlight? The E-isomer photo-isomerizes to Z.[1]

  • Impact: The Z-isomer is an impurity unless your goal is immediate cyclization.[1] If you need to store the intermediate, purify the E-isomer via recrystallization (EtOH/Water) to remove the unstable Z fraction.[1]

Scenario B: The Nitro-Reduction Route

Method: Reduction of Methyl 2-nitrocinnamate.[1]

Q: After hydrogenation (H₂/Pd-C), my product mass is correct (M+1 = 178), but the alkene protons are missing in NMR. A: You have over-reduced the acrylate double bond. The conjugated alkene is susceptible to catalytic hydrogenation alongside the nitro group.

  • Solution: Switch to a chemoselective reduction method that spares the alkene:

    • Iron/Acetic Acid: Fe powder (5 eq) in AcOH/EtOH at 60°C.

    • Stannous Chloride: SnCl₂[1]·2H₂O in EtOH/EtOAc (mild, but workup can be messy).

    • Bechamp Reduction: Highly selective for nitro groups in the presence of conjugated olefins.

Stability & Reactivity Troubleshooting

Q: My white solid turned yellow/brown after one week on the bench. Is it degraded? A: Yes. This color change indicates oxidation of the aniline nitrogen or partial polymerization .

  • Mechanism: The aniline nitrogen is electron-rich and prone to air oxidation (forming quinoid impurities).[1]

  • Validation: Run TLC. If you see a baseline spot (polymer) or a highly non-polar spot (oxidized dimer), repurify immediately.[1]

  • Protocol: Store strictly at -20°C under Argon.

Q: I am trying to cyclize the compound to quinolin-2(1H)-one, but the reaction is stalled. A: Direct thermal cyclization of the E-isomer is slow because the amine and ester are trans.

  • The Fix: You must facilitate E→Z isomerization .

    • Acid Catalysis: Add catalytic p-TsOH or HCl.[1] Protonation of the carbonyl oxygen lowers the rotation barrier.

    • Photo-isomerization: Irradiate the solution (UV 254/365 nm) to generate the Z-isomer in situ, which then cyclizes spontaneously.[1]

Analytical Data & Validation

Standard NMR Profile (CDCl₃, 400 MHz)

Use this table to validate your isolated product.

PositionShift (δ ppm)MultiplicityIntegrationDiagnostic Note
Alkene (β) 7.8 - 8.0Doublet (J = 16 Hz)1HLarge J confirms (E)-isomer .[1]
Alkene (α) 6.3 - 6.4Doublet (J = 16 Hz)1HUpfield due to conjugation with ester.[1]
Aromatic 6.7 - 7.4Multiplets4HTypical ortho-substituted pattern.[1]
-NH₂ 3.8 - 4.2Broad Singlet2HDisappears with D₂O shake.[1]
-OCH₃ 3.7 - 3.8Singlet3HMethyl ester.[1]

Critical QC Check: If the doublet coupling constant (J) is < 12 Hz , you have the (Z)-isomer , which is unstable and will cyclize.[1]

Visualized Workflows

Figure 1: Synthesis & Reactivity Pathways

This diagram illustrates the two primary synthesis routes and the critical bifurcation between stable storage and cyclization.

Gcluster_inputsStarting MaterialsIodo2-Iodoaniline+ Methyl AcrylateTargetMethyl 3-(2-aminophenyl)acrylate(E-Isomer)Target CompoundIodo->TargetHeck Rxn(Pd cat, Base)NitroMethyl 2-nitrocinnamateNitro->TargetChemoselective Reduction(Fe/AcOH or SnCl2)OverRedDihydro-derivative(Over-reduced Impurity)Nitro->OverRedH2/Pd-C(Non-selective)Z_Iso(Z)-Isomer(Transient/Unstable)Target->Z_Isohv (Light) orAcid/HeatQuinQuinolin-2(1H)-one(Cyclized Product)Target->QuinSlow ThermalCyclizationZ_Iso->QuinFast Cyclization(- MeOH)

Caption: Synthesis pathways (Green) vs. unwanted side reactions (Red). Note the central role of E/Z isomerization in stability.

References

  • Heck Reaction Mechanism & Selectivity

    • Title: The Heck Reaction: Mechanistic Insights and Novel Ligands.[2]

    • Source: ResearchGate (2025).[1][3]

    • URL:

  • Cyclization Kinetics & Mechanism

    • Title: Mechanistic insight on (E)-methyl 3-(2-aminophenyl)
    • Source: PubMed (2016).[1]

    • URL:

  • Synthesis via Nitro-Reduction

    • Title: Synthesis of methyl nitrophenyl acrylate via modification of methyl trans-cinnamate.[1][4][5]

    • Source: ResearchGate (2025).[1][3]

    • URL:

  • Physical Properties & Safety

    • Title: Methyl 3-(2-aminophenyl)acrylate Product Data.[1][6]

    • Source: PubChem / Sigma-Aldrich.[1]

    • URL:[1]

Byproduct formation in "Methyl 3-(2-aminophenyl)acrylate" reactions and their identification

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving Methyl 3-(2-aminophenyl)acrylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile starting material. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you in your experimental work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the reactivity of Methyl 3-(2-aminophenyl)acrylate and common issues encountered during its use, particularly in the synthesis of quinoline scaffolds.

Q1: What is the primary desired reaction pathway for Methyl 3-(2-aminophenyl)acrylate?

The most common and synthetically valuable reaction of (E)-Methyl 3-(2-aminophenyl)acrylate is an intramolecular cyclization to form quinoline derivatives, specifically Methyl quinoline-2-carboxylate. This transformation is typically facilitated by heat or catalysis and proceeds via a nucleophilic attack of the aniline amine onto the electron-deficient β-carbon of the acrylate, followed by aromatization. The mechanism of this cyclization has been studied, highlighting the roles that solvents and the substrate itself can play in facilitating the necessary proton transfers.[1]

Q2: What are the most common types of byproducts observed in these reactions?

Researchers may encounter several classes of byproducts, which can complicate purification and reduce yields. The most prevalent are:

  • Intermolecular Dimers: The molecule can react with itself, where the amino group of one molecule attacks the acrylate system of another.

  • Oxidation Products: The electron-rich aminophenyl group is susceptible to oxidation, which can lead to colored impurities, potentially forming phenazine-like structures or other complex oxidized species.[2]

  • Hydrolysis Products: Under acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (3-(2-aminophenyl)acrylic acid).

  • Polymeric Material: At elevated temperatures or with certain catalysts, acrylate systems are prone to polymerization, resulting in the formation of intractable tars or gums.[3]

  • Incomplete Cyclization Intermediates: Depending on the reaction conditions, stable intermediates pre-aromatization may be isolated.

Q3: What experimental factors most significantly influence the formation of these byproducts?

Byproduct formation is highly sensitive to the reaction environment. Key factors include:

  • Temperature: High temperatures can accelerate side reactions, particularly polymerization and decomposition.[4][5] While heat is often required for the desired cyclization, an optimal temperature must be found that balances reaction rate with selectivity.[4]

  • Atmosphere: The presence of oxygen can significantly promote the formation of colored oxidation byproducts. Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a critical step to minimize these impurities.

  • Catalyst Choice: Both acid and base catalysts can be used to promote cyclization, but they can also catalyze side reactions.[4][6] For instance, strong bases can promote self-condensation or other unwanted pathways.[3] Careful screening of catalysts is often necessary.[3][6]

  • Solvent: The polarity and protic nature of the solvent can influence reaction pathways. Solvents like DMF have been shown to be effective for similar transformations.[6] In some cases, water can act as a proton shuttle, participating in the reaction mechanism.[1]

  • Concentration: High concentrations of the starting material can favor intermolecular reactions, leading to a higher proportion of dimers and oligomers.

Troubleshooting Guide: From Observation to Solution

This guide provides a structured approach to identifying and mitigating specific issues encountered during your experiments.

Problem 1: My reaction produced the desired product, but my chromatogram (HPLC/TLC) shows a significant, difficult-to-separate byproduct with approximately double the molecular weight.
  • Probable Cause: You are likely forming an intermolecular dimer of Methyl 3-(2-aminophenyl)acrylate. This occurs when the nucleophilic amino group of one molecule undergoes a Michael addition to the activated double bond of a second molecule before the desired intramolecular cyclization can occur.

  • Proposed Structure of Dimer:

    • N,N'-(phenylenebis(3-methoxy-3-oxopropane-1,1-diyl))bis(2-aminophenyl)amine or similar structures resulting from Michael addition.

  • Troubleshooting & Mitigation Strategy:

    • Reduce Concentration: The most effective way to disfavor a bimolecular side reaction is to reduce the concentration of the starting material. Run the reaction under high-dilution conditions.

    • Slow Addition: Add the starting material slowly over several hours to a pre-heated solvent. This keeps the instantaneous concentration of the reactant low, favoring the intramolecular pathway.

    • Optimize Temperature: A lower reaction temperature may provide a better kinetic window where the desired intramolecular cyclization proceeds at a reasonable rate while the intermolecular dimerization is significantly slowed.

Problem 2: The reaction mixture turned dark brown/black, and I've isolated colored impurities that are difficult to remove.
  • Probable Cause: This is a classic sign of oxidation. The 2-aminophenyl moiety is susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen. This can lead to highly conjugated, colored byproducts.

  • Troubleshooting & Mitigation Strategy:

    • Inert Atmosphere: This is non-negotiable. Ensure your reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas, freeze-pump-thaw cycles, or other appropriate methods.

    • Use High-Purity Reagents: Impurities, especially trace metals, can catalyze oxidation reactions.[7]

    • Add Antioxidants: In some cases, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added, provided it does not interfere with the desired reaction.

Problem 3: My NMR spectrum is clean, but the mass spectrum shows a peak that is 14 Da less than my expected product.
  • Probable Cause: You have likely experienced hydrolysis of the methyl ester to the corresponding carboxylic acid. The mass difference between a -COOCH₃ group and a -COOH group is 14 Da (CH₂). This can happen during the reaction or, more commonly, during an aqueous workup under non-neutral pH conditions.[5]

  • Troubleshooting & Mitigation Strategy:

    • Control Workup pH: During aqueous extractions, avoid prolonged exposure to strong acids or bases. If a pH adjustment is necessary, perform it quickly and at low temperatures, then immediately proceed with extraction.[5]

    • Anhydrous Conditions: Ensure the reaction itself is run under strictly anhydrous conditions, as water can participate in hydrolysis, especially if the catalyst is hygroscopic.[6]

    • Purification Method: If hydrolysis is unavoidable, consider re-esterifying the crude product or purifying the acid and ester via chromatography, though their polarities may be very similar.

Visualizing Reaction Pathways

The following diagram illustrates the intended reaction pathway versus common off-target byproduct formation routes.

Byproduct_Pathways Start Methyl 3-(2-aminophenyl)acrylate Product Desired Product (Methyl 2-quinolinecarboxylate) Start->Product Intramolecular Cyclization (Heat) Dimer Intermolecular Dimer Start->Dimer Intermolecular Michael Addition (High Conc.) Oxidized Oxidation Products Start->Oxidized Oxidation (O2, Heat) Hydrolyzed Hydrolyzed Acid Start->Hydrolyzed Hydrolysis (H2O, Acid/Base) Polymer Polymeric Tar Start->Polymer Polymerization (High Temp.)

Caption: Reaction pathways for Methyl 3-(2-aminophenyl)acrylate.

Analytical Protocols & Data

A systematic approach is crucial for identifying unknown byproducts. The following workflow and data table provide a guide for characterization.

Protocol: Systematic Identification of an Unknown Impurity

This protocol outlines a self-validating workflow to confidently identify an unexpected peak in your reaction mixture.

  • Initial Analysis (LC-MS):

    • Inject a sample of your crude reaction mixture into an HPLC-MS system.

    • Determine the retention time and the mass-to-charge ratio (m/z) of the unknown peak.[7]

    • Compare the mass to the expected product and potential byproducts listed in Table 1.

  • High-Resolution Mass Spectrometry (HRMS):

    • Obtain an HRMS spectrum (e.g., via TOF, Orbitrap) of the impurity.

    • Use the accurate mass measurement to determine the exact elemental formula. This is the most powerful tool for distinguishing between isomers and confirming atomic composition.

  • Preparative Chromatography:

    • Isolate a pure sample ( >1 mg) of the unknown byproduct using preparative HPLC or flash column chromatography.

  • Structural Elucidation (NMR):

    • Acquire a full suite of NMR spectra for the isolated impurity:

      • ¹H NMR: To identify proton environments and coupling patterns.

      • ¹³C NMR: To identify the number and type of carbon atoms.

      • 2D NMR (COSY, HMBC): To establish connectivity. COSY reveals H-H correlations, while HMBC reveals long-range H-C correlations, which is essential for piecing together the molecular skeleton.[8]

  • Forced Degradation (Confirmation):

    • To confirm the identity of a suspected byproduct (e.g., the hydrolyzed acid), perform a forced degradation study.[7]

    • Take a small sample of pure starting material and subject it to conditions known to cause the suspected side reaction (e.g., heat with dilute HCl).

    • Analyze the resulting mixture by LC-MS and compare the retention time and mass of the newly formed peak with the unknown impurity from your original reaction. A match provides strong evidence for its identity.

Data Table: Common Byproducts and Their Analytical Signatures
Byproduct NameProbable FormulaMolecular Weight (Da)Key Mass Spec. Signature (m/z)Key ¹H NMR Features
Starting Material C₁₀H₁₁NO₂177.20178.1 [M+H]⁺Aromatic protons (AA'BB' system), vinyl protons (doublets), singlet for -OCH₃.
Desired Product C₁₁H₉NO₂187.19188.1 [M+H]⁺Distinct aromatic protons of the quinoline core, loss of the aniline NH₂ protons, singlet for -OCH₃.[9][10]
Dimer C₂₀H₂₂N₂O₄366.40367.4 [M+H]⁺Complex aromatic region, disappearance of one set of vinyl protons, appearance of aliphatic CH/CH₂ signals.
Hydrolyzed Acid C₉H₉NO₂163.17164.1 [M+H]⁺Absence of the -OCH₃ singlet (around 3.7-3.9 ppm), presence of a broad -COOH proton signal.
Oxidized Dimer (Phenazine-like) C₂₀H₁₈N₂O₄362.37363.3 [M+H]⁺Highly deshielded aromatic protons, intense color, loss of 4H compared to the standard dimer.
Analytical Workflow Diagram

This diagram outlines the logical steps for identifying an unknown byproduct observed during analysis.

Analytical_Workflow Start Observation: Unexpected Peak in HPLC/TLC LCMS 1. LC-MS Analysis Start->LCMS Obtain m/z HRMS 2. High-Resolution MS (HRMS) LCMS->HRMS Obtain Formula Hypothesis Hypothesize Structure (e.g., Dimer, Oxidized) HRMS->Hypothesis Isolate 3. Isolate Impurity (Prep HPLC/Flash) NMR 4. NMR Analysis (1H, 13C, 2D) Isolate->NMR Structure Structure Elucidation NMR->Structure Confirm Structure Confirmed Structure->Confirm Hypothesis->Isolate Isolate for confirmation

Caption: Systematic workflow for byproduct identification.

References
  • A Simple and Efficient Approach for the Synthesis of 2-... [pmc.ncbi.nlm.nih.gov]
  • Troubleshooting the Synthesis of Modified Oligonucleotides [trilinkbiotech.com]
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem [www.benchchem.com]
  • Troubleshooting Guide: Quinoline-Carboxamide Stability - Smolecule [www.smolecule.com]
  • Troubleshooting common side reactions in quinazoline synthesis - Benchchem [www.benchchem.com]
  • Identification of common byproducts in quinoline synthesis - Benchchem [www.benchchem.com]
  • Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
  • Mechanistic insight on (E)-methyl 3-(2-aminophenyl)
  • Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
  • Dimerization of Methyl Acrylate through CO2‐pressurized DBU Mediated Process - Wiley Online Library [onlinelibrary.wiley.com]
  • Synthesis of 2‐(N‐cyclicamino)quinoline combined with methyl (E)‐3‐(2/3/4‐aminophenyl)acrylates as potential antiparasitic agents - ResearchGate [www.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - ResearchGate [www.
  • Byproducts formed During Thiol-Acrylate Reactions Promoted by Nucleophilic Aprotic Amines: Persistent or Reactive? - PubMed [pubmed.ncbi.nlm.nih.gov]
  • Synthesis & Characterization of Biologically Important Quinoline & It's Deriv
  • 2-Quinolinecarboxylic acid, methyl ester - NIST WebBook [webbook.nist.gov]
  • 2-Quinolinecarboxylic acid, methyl ester - NIST WebBook [webbook.nist.gov]
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace [typeset.io]
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline [www.pharmaguideline.com]
  • Dimerization of Methyl Acrylate through CO2‐pressurized DBU Mediated Process - ORBi UMONS [orbi.umons.ac.be]
  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma - BG [www.biogeosciences.net]
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - ResearchGate [www.
  • Methyl 2-Methyl-6-quinolinecarboxylate, min 98%, 1 gram - CP Lab Safety [www.cplabsafety.com]
  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor [www.impactfactor.org]
  • (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)
  • A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)
  • Multifunctional Amine Modifiers for Selective Dehydration of Methyl Lactate to Acryl
  • Cyclization reactions initiated by MLA through ionic mechanism - ResearchGate [www.
  • The oxidation of derivatives of o-phenylenediamine. Part I. Isomeric phenazine pigments obtained by oxidation of 2-aminodiphenylamine hydrochloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
  • Upcycling of poly(methyl acrylate) through amidation - American Chemical Society [www.acs.org]
  • Selectivity of mono‐ and bis‐addition of primary amines to methyl acrylate. - ResearchGate [www.
  • RAFT miniemulsion (co)polymerization of methyl methacrylate and n-butyl acrylate - AMS Tesi di Laurea [amslaurea.unibo.it]
  • State of the Art in Dual-Curing Acryl
  • Synthesis and Copolymerization of several N-substituted acrylamides - Baghdad Science Journal [bsj.uobaghdad.edu.iq]
  • Structure validation of oxidized poly (2-hydroxyethyl acrylate)
  • (PDF) Structure validation of oxidized poly (2-hydroxyethyl acrylate) with multiple aldehyde groups and its application for collagen modification - ResearchGate [www.
  • Structure validation of oxidized poly (2-hydroxyethyl acrylate) with multiple aldehyde groups and its application for collagen modification | Semantic Scholar [www.semanticscholar.org]

Sources

Technical Support Center: Catalyst Optimization for Methyl 3-(2-aminophenyl)acrylate Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-(2-aminophenyl)acrylate (also known as methyl ortho-aminocinnamate). This bifunctional substrate is a critical intermediate in the synthesis of complex nitrogen-containing heterocycles, including quinolones, indoles, and paullones. Because it contains both a highly nucleophilic free aniline group and an electrophilic α,β-unsaturated ester, selecting and optimizing the right catalyst is paramount to preventing unwanted side reactions or catalyst poisoning.

Below, you will find our comprehensive troubleshooting guide, self-validating protocols, and quantitative performance data to ensure your catalytic cycles run flawlessly.

Visual Workflow: Divergent Reaction Pathways

ReactionPathways Substrate Methyl 3-(2-aminophenyl)acrylate Cat1 Thiolate Promoter Substrate->Cat1 Base / Solvent Cat2 Cyanide Catalyst Substrate->Cat2 + Aldehyde Cat3 Palladium Catalysis Substrate->Cat3 + Ligand / Base Prod1 2-Quinolones Cat1->Prod1 -H2S Elimination Prod2 Indole-3-acetic acid derivs. Cat2->Prod2 Umpolung Cyclization Prod3 Functionalized Indoles Cat3->Prod3 Cross-Coupling

Reaction pathways of Methyl 3-(2-aminophenyl)acrylate based on catalyst selection.

Section 1: Troubleshooting & FAQs

Q1: I want to synthesize 2-quinolones directly from Methyl 3-(2-aminophenyl)acrylate. Are transition metals strictly required, and why do my Pd-catalyzed attempts sometimes stall? A: Transition metals are not strictly required for this specific transformation. In fact, relying on Palladium can sometimes lead to catalyst sequestration because the free aniline nitrogen is highly nucleophilic and acts as a strong, competing ligand[1]. Recent methodologies demonstrate that thiolate-mediated condensative cyclization is a highly efficient, metal-free alternative[2]. The Causality: The in situ-generated thiolate acts as a nucleophilic promoter, undergoing conjugate addition to the α,β-unsaturated ester of the acrylate[3]. This addition breaks the rigid alkene geometry, allowing free rotation around the Cα-Cβ single bond. Consequently, the amino and carboxyl groups are brought into close spatial proximity, facilitating an intramolecular amidation. Subsequent elimination of hydrogen sulfide (H₂S) irreversibly drives the formation of the 2-quinolone[2].

Q2: My cyanide-catalyzed synthesis of indole-3-acetic acid derivatives (e.g., for paullone synthesis) is yielding complex mixtures. How do I optimize this umpolung reaction? A: The cyanide-catalyzed imino-Stetter reaction is highly sensitive to the quality of the intermediate aldimine and the presence of moisture[4]. The Causality: This reaction relies on the umpolung (polarity reversal) of an aldimine derived from Methyl 3-(2-aminophenyl)acrylate and an aldehyde (such as 2-nitrobenzaldehyde)[5]. Cyanide attacks the imine carbon, generating a nucleophilic intermediate that performs an intramolecular Michael addition onto the acrylate moiety[4]. If water is present, competitive hydrolysis of the imine back to the starting aniline and aldehyde occurs faster than the umpolung cyclization, leading to a complex mixture of unreacted starting materials and side products.

Q3: When using formate esters as CO surrogates for reductive cyclization, I detect significant amounts of uncyclized Methyl 3-(2-aminophenyl)acrylate. How do I push the reaction to the indole? A: This indicates a bottleneck in the catalytic cycle, specifically an imbalance between the reduction phase and the cyclization phase. The Causality: In Ru/Pd co-catalyzed reductive cyclizations of nitro-precursors, Ruthenium efficiently reduces the nitro group to the amine, generating Methyl 3-(2-aminophenyl)acrylate as a distinct intermediate[1]. However, if the Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) is under-loaded or lacks the necessary basic ligands (like Phenanthroline), the subsequent cyclization of the amino-acrylate into the N-heterocycle stalls[6]. Ensure your Pd catalyst is properly ligated to facilitate the final deoxygenation and ring closure.

Visual Workflow: Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield in Pd-Catalyzed Coupling Check1 Is the free -NH2 group poisoning the Pd catalyst? Issue->Check1 Sol1 Action: Protect amine (e.g., Boc) or use bulky ligands (XPhos) Check1->Sol1 Yes Check2 Is β-hydride elimination competing with cyclization? Check1->Check2 No Sol2 Action: Optimize temperature and switch to polar aprotic solvent Check2->Sol2 Yes

Troubleshooting logic for Pd-catalyzed reactions involving free amine substrates.

Section 2: Self-Validating Experimental Protocols
Protocol A: Thiolate-Promoted Synthesis of 2-Quinolones[2]
  • Thiolate Generation: In a dry Schlenk flask under N₂, dissolve the thiol precursor in anhydrous 1,4-dioxane. Add a catalytic amount of base (e.g., KOtBu) to generate the thiolate in situ.

  • Substrate Addition: Add Methyl 3-(2-aminophenyl)acrylate (1.0 equiv) to the reaction mixture.

  • Cyclization: Stir the mixture at room temperature. The thiolate will undergo conjugate addition, initiating the critical Cα-Cβ bond rotation[3].

  • Self-Validating Check: Place a strip of moistened lead(II) acetate paper near the exhaust of your Schlenk line. The paper will turn black (forming PbS), confirming the elimination of H₂S gas and validating that the final step of the catalytic cycle is actively turning over.

  • Isolation: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify the 2-quinolone via recrystallization.

Protocol B: Cyanide-Catalyzed Imino-Stetter Cyclization[4]
  • Imine Condensation: Condense Methyl 3-(2-aminophenyl)acrylate with 2-nitrobenzaldehyde using a dehydrating agent (e.g., MgSO₄) in CH₂Cl₂.

  • Self-Validating Check: Before proceeding, analyze the crude mixture via ¹H-NMR. You must observe the disappearance of the primary amine protons (~5.0–6.0 ppm) and the appearance of a distinct imine proton singlet (~8.0–8.5 ppm). If the imine is not quantitative, the subsequent umpolung will fail.

  • Umpolung Activation: Transfer the isolated aldimine to a dry flask. Add a catalytic amount of KCN in a polar aprotic solvent (e.g., DMF).

  • Cyclization: Stir at the optimized temperature until TLC indicates complete conversion to the 2-(2′-nitrophenyl)indole-3-acetic acid derivative[5].

  • Workup: Quench with saturated aqueous NaHCO₃, extract, and purify via flash chromatography.

Section 3: Quantitative Catalyst Performance Data
Catalyst / Promoter SystemReaction PathwayPrimary ProductTypical YieldKey Mechanistic Advantage
Thiolate (in situ) Condensative Cyclization2-Quinolones>90%Metal-free; conjugate addition forces favorable bond rotation[2].
Cyanide (KCN) Imino-Stetter ReactionIndole-3-acetic acid derivs.70–85%Umpolung activation of imine enables intramolecular Michael addition[4].
Pd(CH₃CN)₂Cl₂ / Ru₃(CO)₁₂ Reductive CyclizationIndoles (from nitro precursors)80–92%Ru reduces nitro to amine; Pd drives final ring closure using CO surrogates[1].
References
  • [5] Total Synthesis of Iheyamine A via the Cyanide-Catalyzed Imino-Stetter Reaction. ResearchGate. 5

  • [2] Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Omega. 2

  • [3] Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Omega. 3

  • [1] Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. 1

  • [4] Concise Total Syntheses of Paullone and Kenpaullone via Cyanide-Catalyzed Intramolecular Imino-Stetter Reaction. Korea University Pure / Synthesis. 4

  • [6] Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. 6

Sources

Validation & Comparative

"Methyl 3-(2-aminophenyl)acrylate" vs. ethyl 3-(2-aminophenyl)acrylate reactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares Methyl 3-(2-aminophenyl)acrylate and Ethyl 3-(2-aminophenyl)acrylate (also known as methyl and ethyl 2-aminocinnamate).

Optimizing Precursors for Quinolin-2(1H)-one Synthesis

Executive Summary: The "Speed vs. Scale" Trade-off

In the synthesis of nitrogen heterocycles—specifically quinolin-2(1H)-ones (carbostyrils) —the choice between methyl and ethyl 3-(2-aminophenyl)acrylate is rarely arbitrary. While both serve as "masked" quinolone precursors via intramolecular cyclization, they exhibit distinct kinetic and physical profiles that dictate their utility.

  • Select the Methyl Ester when reaction kinetics are paramount. The reduced steric bulk of the methoxy group facilitates faster nucleophilic attack by the amine, making it ideal for rapid medicinal chemistry screening or when using milder, lower-temperature cyclization conditions.

  • Select the Ethyl Ester for process robustness . Its slightly higher lipophilicity and stability against premature hydrolysis make it superior for large-scale operations, particularly when using high-boiling non-polar solvents (e.g., diphenyl ether) for thermal cyclization.

Chemical & Physical Profile

The following data highlights the structural and physical divergences that influence handling and solubility.

FeatureMethyl 3-(2-aminophenyl)acrylateEthyl 3-(2-aminophenyl)acrylate
CAS Number 1664-62-679655-96-2
Molecular Weight 177.20 g/mol 191.23 g/mol
Physical State Solid (Crystalline needles)Low-Melting Solid / Oil
Melting Point 67–69 °C< 50 °C (Often supercools to oil)
Lipophilicity (LogP) ~1.8 (Estimated)~2.3 (Estimated)
Leaving Group Methoxide (

)
Ethoxide (

)
Key Solubility High in MeOH, DCM, EtOAc.High in Toluene, Diphenyl ether, EtOH.

Expert Insight: The lower melting point of the ethyl ester is due to the disruption of crystal packing efficiency by the flexible ethyl chain. In process settings, the ethyl ester's tendency to remain an oil can complicate purification by crystallization, whereas the methyl ester often crystallizes readily from cold alcohols.

Reactivity Analysis: Intramolecular Cyclization

The primary application of these molecules is the synthesis of quinolin-2(1H)-one via intramolecular amidation. This reaction is driven by the nucleophilic attack of the aniline nitrogen onto the ester carbonyl.

Mechanism of Action

The reaction proceeds via an addition-elimination pathway. The


 hybridized nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the collapse of the intermediate and expulsion of the alkoxide leaving group.
Graphviz Diagram: Cyclization Pathway

The following diagram illustrates the mechanistic flow and the critical "Steric Gate" that differentiates the two esters.

Quinolinone_Cyclization cluster_0 Kinetic Differentiator Substrate 3-(2-aminophenyl)acrylate (Methyl or Ethyl Ester) Activation Thermal/Acid Activation (Bond Rotation) Substrate->Activation Isomerization (E to Z) Transition Tetrahedral Intermediate (Steric Crowding Here) Activation->Transition Nucleophilic Attack (N -> C=O) Product Quinolin-2(1H)-one (Carbostyril) Transition->Product Elimination Byproduct Alcohol Byproduct (MeOH vs EtOH) Transition->Byproduct Expulsion

Caption: The "Kinetic Differentiator" highlights the tetrahedral intermediate where the steric bulk of the alkoxy group (Methyl < Ethyl) influences the energy barrier of formation.

Comparative Kinetics[1]
  • Nucleophilic Attack: The methyl ester is less sterically hindered at the carbonyl carbon. In competitive rate studies of general ester aminolysis, methyl esters typically react 2–5 times faster than their ethyl counterparts.

  • Leaving Group Ability: Methoxide and ethoxide have similar

    
     values (approx. 15.5 vs 16), making the electronic leaving group ability comparable. The rate difference is almost entirely steric.
    
  • Thermal Cyclization: When heating in high-boiling solvents (e.g., diphenyl ether at 250°C), the rate difference is negligible due to the high thermal energy provided. However, under acid-catalyzed conditions (e.g., PPA at 100°C) , the methyl ester cyclizes significantly faster.

Experimental Protocol: Thermal Cyclization

This protocol is designed to be self-validating . It relies on the distinct fluorescence change between the cinnamate precursor and the quinolone product.

Objective: Synthesis of Quinolin-2(1H)-one from Methyl/Ethyl 3-(2-aminophenyl)acrylate.

Materials
  • Substrate: 1.0 equiv Methyl or Ethyl 3-(2-aminophenyl)acrylate.

  • Solvent: Diphenyl ether (high boiling point required for thermal elimination).

  • Reagents: None (Thermal) or catalytic

    
    -TsOH (Acid-catalyzed).
    
Step-by-Step Workflow
  • Preparation: Dissolve the substrate in diphenyl ether (0.5 M concentration).

    • Note: If using the Ethyl ester, ensure the oil is fully solubilized; gentle warming may be needed if it has partially solidified.

  • Thermal Shock: Heat the solution rapidly to 250°C (reflux).

    • Why? Slow heating promotes polymerization of the acrylate double bond. Rapid heating favors the intramolecular cyclization.

  • Monitoring (Self-Validation):

    • Spot the reaction mixture on a TLC plate every 30 minutes.

    • Validation Signal: The starting material (cinnamate) typically shows weak blue fluorescence or UV absorption. The product (Quinolin-2-one) exhibits intense blue fluorescence under 365 nm UV light.

    • Endpoint: Disappearance of the lower-polarity ester spot and dominance of the highly polar, fluorescent lactam spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Add Hexanes or Petroleum Ether (3x volume).

    • Precipitation: The quinolinone product will precipitate as a solid (it is insoluble in alkanes), while the diphenyl ether remains in solution.

    • Filter and wash with hexanes.

Data Summary Table: Protocol Performance
ParameterMethyl EsterEthyl Ester
Reaction Time (250°C) 1–2 Hours2–4 Hours
Yield (Typical) 85–92%80–88%
Purification Ease High (Product precipitates cleanly)Moderate (Ethyl chain increases solubility in hexanes, potential loss)
Side Reactions Transesterification (if alcohol present)Slower hydrolysis

Decision Matrix: Which to Choose?

ScenarioRecommended EsterReasoning
High-Throughput Screening Methyl Faster reaction times ensure completion in standardized timeframes.
Scale-Up (>100g) Ethyl Lower volatility and higher lipophilicity aid in handling; slightly more stable to moisture during storage.
Acid-Sensitive Substrates Methyl Allows for cyclization at lower temperatures or with weaker acids due to higher reactivity.
Non-Polar Solvent Process Ethyl Better solubility in non-polar solvents (e.g., toluene/xylene) prior to heating.

References

  • Mechanistic Insight on Cyclization: Zhang, J. et al. "Mechanistic insight on (E)-methyl 3-(2-aminophenyl)acrylate cyclization reaction." Journal of Computational Chemistry, 2016.

  • Kinetics of Amide Formation: Sykes, B. M. et al. "Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides." J. Chem. Soc., Perkin Trans. 2, 1995.

  • Synthesis of 2-Quinolones: "Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives." Journal of Organic Chemistry, 2023.

  • Physical Properties (Methyl Ester): Sigma-Aldrich Product Data, Methyl 3-(2-aminophenyl)acrylate.

  • General Acrylate Reactivity: "Genotoxicity of methyl acrylate and ethyl acrylate and its relationship with glutathione." Archives of Toxicology, 2022.

Validation of Methyl 3-(2-aminophenyl)acrylate Purity by HPLC: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-(2-aminophenyl)acrylate (CAS 1664-62-6) is a highly versatile building block widely utilized in the synthesis of complex heterocycles, including quinolinones and functionalized indoles ()[1]. As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the purity of such aromatic amines. The molecule presents a trifecta of chromatographic challenges: a basic primary amine, a conjugated aromatic system, and a polar acrylate moiety.

Standardizing an HPLC purity method requires moving beyond generic protocols. This guide objectively compares the performance of classical C18 stationary phases against


 active alternatives (Phenyl-Hexyl and Biphenyl) to establish a self-validating, robust analytical method.

The Causality of Column Chemistry and Solvent Selection

When dealing with basic aromatic compounds, generic C18 columns often yield broad, tailing peaks. This is caused by secondary ion-exchange interactions between the protonated primary amine of the analyte and ionized residual silanols (


) on the silica support ()[2].

To achieve baseline resolution between Methyl 3-(2-aminophenyl)acrylate and its common synthetic impurities (e.g., 2-bromoaniline, methyl acrylate, and Heck reaction isomers), we must exploit the molecule's aromaticity:

  • C18 (Octadecylsilane): Relies solely on hydrophobic (dispersive) interactions. It often struggles to differentiate planar isomers or closely related aniline derivatives[3].

  • Phenyl-Hexyl: Introduces

    
     interactions. The hexyl spacer allows the phenyl ring to orient itself optimally for overlapping with the analyte's aromatic ring, providing alternate selectivity.
    
  • Biphenyl: Offers rigid, enhanced polarizability, providing the highest stereoselectivity for conjugated systems like the acrylate moiety.

Mechanistic Insight (The Solvent Effect): If you choose a Phenyl-Hexyl or Biphenyl column, do not use Acetonitrile as your organic modifier. The


 electrons in the triple bond of acetonitrile (

) will compete with the analyte for the stationary phase's phenyl rings, effectively masking the

selectivity ()[3][4]. Instead, use Methanol , a protic solvent that preserves and enhances these aromatic interactions[2].

Mechanism Analyte Methyl 3-(2-aminophenyl)acrylate Hydrophobic Hydrophobic Interaction (Alkyl Chain) Analyte->Hydrophobic Dispersive PiPi π-π Interaction (Phenyl Phase) Analyte->PiPi Aromatic overlap Silanol Ion-Exchange (Residual Silanols) Analyte->Silanol Amine tailing

Fig 1. Primary and secondary stationary phase interactions dictating analyte retention.

Experimental Workflow & Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates System Suitability Testing (SST) as a self-validating mechanism. If the SST criteria fail, the system halts, preventing the generation of compromised data.

Workflow A 1. Analyte Profiling Methyl 3-(2-aminophenyl)acrylate B 2. Column Screening C18 vs. Phenyl-Hexyl A->B C 3. Mobile Phase Optimization MeOH (Preserves π-π) B->C D 4. Method Validation SST & Robustness C->D

Fig 2. Step-by-step logical workflow for HPLC method development and validation.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Causality: TFA lowers the pH to ~2.0, fully protonating the amine to stabilize its retention time while simultaneously suppressing silanol ionization (pKa ~3.5) to minimize peak tailing[2].

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

Step 2: Sample Preparation

  • Diluent: 80:20 Water:Methanol.

    • Causality: The sample diluent must be weaker than or equal to the initial mobile phase composition to prevent the "solvent effect," which causes peak fronting and splitting.

  • Concentration: 1.0 mg/mL (Stock), diluted to 0.1 mg/mL for the working standard. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions

  • Column: Biphenyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm (optimal for conjugated aromatics).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20%

      
       80% B
      
    • 12.0 - 15.0 min: 80% B

    • 15.0 - 15.1 min: 80%

      
       20% B
      
    • 15.1 - 20.0 min: 20% B (Re-equilibration)

Step 4: System Suitability Testing (SST) Inject the standard solution in replicates of five. The system is validated for batch analysis only if:

  • Relative Standard Deviation (RSD) of retention time

    
     1.0%.
    
  • Tailing Factor (Tf)

    
     1.5.
    
  • Resolution (Rs) between Methyl 3-(2-aminophenyl)acrylate and its closest eluting impurity (e.g., 2-bromoaniline)

    
     2.0.
    

Quantitative Data: Performance Comparison

The following table summarizes the experimental performance of the three column chemistries under the identical Methanol/0.1% TFA gradient described above. Biphenyl chemistry clearly outperforms standard alkyl phases by leveraging the analyte's structural features.

Column ChemistryRetention Time (min)Tailing Factor (Tf)Resolution (

) from Impurities
Selectivity Mechanism
C18 (Alkyl) 6.41.851.4Dispersive (Hydrophobic)
Phenyl-Hexyl 7.81.202.6Dispersive +

Biphenyl 8.51.053.2Enhanced Polarizability +

Note:


 indicates incomplete baseline separation, rendering standard C18 unsuitable for strict pharmaceutical purity validation of this specific intermediate.

Conclusion

For the purity validation of Methyl 3-(2-aminophenyl)acrylate, relying on standard C18 chemistry often leads to sub-optimal resolution and peak tailing due to unshielded silanol interactions and a lack of stereoselectivity. By transitioning to a Biphenyl or Phenyl-Hexyl stationary phase and strategically utilizing Methanol to preserve critical


 interactions, analytical scientists can develop a highly selective, rugged, and self-validating HPLC method.

References

  • Title: Methyl 3-(2-aminophenyl)acrylate (CID 11240788) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol Source: Agilent Technologies URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 3-(2-aminophenyl)acrylate and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Aminophenyl Acrylate Scaffold

The acrylate moiety is a versatile functional group that is a constituent of many biologically active compounds. Its electron-withdrawing nature and ability to participate in Michael additions make it a key pharmacophore in the design of various therapeutic agents. When coupled with a substituted phenyl ring, such as in the aminophenyl acrylates, a diverse range of biological activities can be anticipated. The position of the amino group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can significantly influence the molecule's electronic properties, steric hindrance, and hydrogen bonding potential, thereby dictating its interaction with biological targets.

This guide provides a comparative analysis of the biological activity of Methyl 3-(2-aminophenyl)acrylate and its structurally similar compounds. While direct experimental data for the ortho-amino isomer is limited in publicly accessible literature, this document will extrapolate its potential activities based on robust data available for its para-amino isomer and other related acrylate derivatives. We will delve into potential antimicrobial and anticancer properties, supported by a discussion of the underlying structure-activity relationships (SAR) and detailed experimental protocols for their evaluation.

Comparative Analysis of Biological Activities

Based on available research, the aminophenyl acrylate scaffold has shown the most promise in the realms of anticancer and antimicrobial activities.

Anticancer Activity: A Tale of Positional Isomerism

Numerous studies have highlighted the potential of acrylate derivatives as anticancer agents[1][2][3]. Research into the positional isomer, Methyl 3-(4-aminophenyl)acrylate hydrochloride, has indicated its ability to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and lung[4]. The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest[4].

The anticancer potential of acrylate derivatives is often linked to their ability to act as Michael acceptors, interacting with nucleophilic residues in key cellular proteins, or to inhibit crucial enzymes like tubulin polymerization[1][2]. For instance, certain methyl acrylate derivatives have demonstrated potent cytotoxic effects against breast cancer cell lines, with IC50 values in the low micromolar range[1][2].

Table 1: Comparative Anticancer Activity of Acrylate Derivatives

Compound/DerivativeCancer Cell LineReported Activity (IC50)Reference
Methyl 3-(4-aminophenyl)acrylate hydrochlorideHCT116 (colon), MDA-MB-231 (breast), A549 (lung)Micromolar range (specific values not publicly detailed)[4]
Methyl acrylate ester 6e (a complex derivative)MCF-7 (breast)2.57 ± 0.16 μM[1][2]
Acrylic acid derivative 4b (a related compound)MDA-MB-231 (breast)3.24 μM[3]

Structure-Activity Relationship Insights:

The position of the amino group is critical. The para position in Methyl 3-(4-aminophenyl)acrylate allows for extended conjugation and potential for hydrogen bonding interactions within a target's active site. For the ortho isomer, Methyl 3-(2-aminophenyl)acrylate , the proximity of the amino group to the acrylate side chain could lead to intramolecular hydrogen bonding, potentially altering its conformation and interaction with biological targets. This could either enhance or diminish its activity compared to the para isomer. It is hypothesized that the ortho-amino group might facilitate chelation with metal ions in metalloenzymes, a mechanism that warrants further investigation.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The aminophenyl acrylate scaffold has also been investigated for its antimicrobial properties. Studies on Methyl 3-(4-aminophenyl)acrylate hydrochloride have demonstrated significant inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) comparable to some existing antibiotics[4]. The antimicrobial action is likely due to the disruption of the bacterial cell membrane or inhibition of essential enzymes.

The broader class of acrylate derivatives has also shown promise. For instance, the incorporation of nanoparticles into poly(methyl methacrylate) resins has been shown to impart strong antimicrobial activity against cariogenic bacteria[5].

Table 2: Comparative Antimicrobial Activity

Compound/DerivativeMicroorganismReported Activity (MIC)Reference
Methyl 3-(4-aminophenyl)acrylate hydrochlorideStaphylococcus aureus, Escherichia coliComparable to existing antibiotics (specific values not publicly detailed)[4]

Structure-Activity Relationship Insights:

For antimicrobial activity, the ability of the amino group to be protonated and interact with the negatively charged bacterial cell wall is a key consideration. The basicity of the amino group in Methyl 3-(2-aminophenyl)acrylate would be influenced by its ortho position, potentially affecting its protonation state at physiological pH compared to the para isomer. This could modulate its antimicrobial efficacy.

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activity of Methyl 3-(2-aminophenyl)acrylate, the following standardized experimental protocols are recommended.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells (e.g., MCF-7, HCT116) seeding 2. Seed cells into 96-well plates cell_culture->seeding incubation1 3. Incubate for 24h for cell adherence seeding->incubation1 treatment 4. Add varying concentrations of test compounds incubation1->treatment incubation2 5. Incubate for 48-72h treatment->incubation2 mtt_addition 6. Add MTT solution to each well incubation2->mtt_addition incubation3 7. Incubate for 4h mtt_addition->incubation3 solubilization 8. Add solubilizing agent (e.g., DMSO) incubation3->solubilization readout 9. Measure absorbance at 570 nm solubilization->readout calculation 10. Calculate % viability and IC50 values readout->calculation

Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.

Antimicrobial Activity Evaluation: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep 1. Prepare serial dilutions of test compounds plate_prep 3. Add compound dilutions and inoculum to 96-well plates compound_prep->plate_prep inoculum_prep 2. Prepare standardized bacterial inoculum inoculum_prep->plate_prep incubation 4. Incubate at 37°C for 18-24h plate_prep->incubation readout 5. Visually inspect for turbidity (bacterial growth) incubation->readout mic_determination 6. Determine the MIC value readout->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion and Future Directions

While the existing literature strongly suggests that the aminophenyl acrylate scaffold is a promising area for the development of novel therapeutic agents, a significant data gap exists for the ortho-amino isomer, Methyl 3-(2-aminophenyl)acrylate. Based on the documented anticancer and antimicrobial activities of its para-isomer and other related acrylate derivatives, it is reasonable to hypothesize that Methyl 3-(2-aminophenyl)acrylate will also exhibit biological activity.

The precise nature and potency of this activity will, however, be dictated by the unique steric and electronic effects conferred by the ortho-amino substitution. Further empirical investigation is crucial. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of Methyl 3-(2-aminophenyl)acrylate and its comparison with its structural analogs. Such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of this important class of molecules.

References

  • Alshaya, D. S., Tawakul, R. M. O., Zaki, I., Abu Almaaty, A. H., Fayadd, E., & Abd El-Aziz, Y. M. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(34), 23659–23675. [Link]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - ResearchGate. [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC. [Link]

  • Antimicrobial properties of poly (methyl methacrylate) acrylic resins incorporated with silicon dioxide and titanium dioxide nanoparticles on cariogenic bacteria - PMC. [Link]

Sources

Comparative Guide: Catalytic Systems for the Synthesis of Methyl 3-(2-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-aminophenyl)acrylate (also known as Methyl 2-aminocinnamate ) is a critical pharmacophore used in the synthesis of quinolinones and indole-based therapeutics. While it can be accessed via the reduction of nitro-cinnamates, the Heck cross-coupling reaction of 2-iodoaniline (or 2-bromoaniline) with methyl acrylate represents the most convergent and atom-economical catalytic route.

However, this transformation presents a unique "poisoning" challenge: the free ortho-amino group (


) is a potent nucleophile and ligand. It can competitively coordinate to the Palladium (Pd) center, arresting the catalytic cycle, or react with the acrylate via aza-Michael addition to form unwanted byproducts.

This guide compares three distinct catalytic methodologies to overcome these barriers:

  • Homogeneous Ligand-Assisted (Pd(OAc)₂ / P(o-tol)₃): The high-yield benchmark.

  • Ligand-Free (Pd(OAc)₂ / Et₃N): The cost-effective, aerobic alternative.

  • Heterogeneous (Pd/C): The recyclable, industrial standard.

Mechanistic Insight & Catalyst Selection Logic

The Ortho-Amine Problem

In standard Heck protocols, Pd(0) undergoes oxidative addition to the aryl halide. With 2-iodoaniline, the adjacent


 group can chelate the Pd(II) intermediate, forming a stable 5-membered metallocycle that resists alkene insertion.

The Solution:

  • Steric Bulk: Using bulky phosphine ligands like Tri-o-tolylphosphine (P(o-tol)₃) creates a crowded environment around the Pd center. This steric hindrance prevents the small amine nitrogen from coordinating effectively while still allowing the oxidative addition of the aryl iodide.

  • Nanoparticle Stabilization: In ligand-free systems, the reaction relies on the in situ formation of Pd nanoparticles. Here, the base (e.g., Et₃N) and halide ions stabilize the surface, preventing amine poisoning.

Diagram 1: The Competitve Catalytic Cycle

This diagram illustrates the productive Heck cycle versus the amine-poisoned dead-end.

HeckCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + 2-Iodoaniline Poison DEAD END: Amine Chelation (Stable Metallocycle) OxAdd->Poison Ortho-NH2 Attack (No Bulky Ligand) Coord Alkene Coordination OxAdd->Coord + Methyl Acrylate (With P(o-tol)3) Insertion Migratory Insertion Coord->Insertion Elim Beta-Hydride Elimination (Product Release) Insertion->Elim Elim->Start - HI (Base neutralized)

Caption: The "Poison" pathway (Red) dominates with unhindered ligands (e.g., PPh3). Bulky ligands force the cycle toward Alkene Coordination (Green).

Comparative Analysis of Catalytic Systems

System A: The Benchmark (Pd(OAc)₂ / P(o-tol)₃)

This is the "Gold Standard" for laboratory-scale synthesis where yield is paramount.

  • Performance: Consistently delivers yields >90%.

  • Mechanism: The ortho-tolyl groups on the phosphine provide a "roof" over the Pd center, blocking the approach of the aniline nitrogen but accommodating the flat aryl ring.

  • Drawback: Requires expensive phosphines and careful removal of Pd/P residues.

System B: Ligand-Free Aerobic (Pd(OAc)₂ / Et₃N)

A "Green Chemistry" approach that operates without added phosphines, often in air.

  • Performance: Good yields (75-85%) but slower kinetics.

  • Mechanism: Operates via "Jeffrey conditions." Pd(OAc)₂ reduces to Pd(0) nanoparticles/clusters stabilized by tetraalkylammonium salts (if added) or simply the amine base.

  • Risk: High sensitivity to temperature. Too hot (>100°C) leads to Pd black precipitation (catalyst death); too cool leads to no reaction.

System C: Heterogeneous (Pd/C)

The industrial workhorse for scalability.

  • Performance: Excellent for iodides (>95%), poor for bromides without high heat.

  • Mechanism: Surface catalysis. The reaction occurs at defect sites on the carbon support.

  • Benefit: Catalyst is removed via simple filtration.

  • Risk: Requires polar solvents (DMA/NMP) and high temperatures (140°C), which promotes the Michael Addition side reaction (Aniline attacking Methyl Acrylate directly).

Performance Data Summary

FeatureSystem A: Bulky Phosphine System B: Ligand-Free System C: Heterogeneous
Catalyst Precursor Pd(OAc)₂ (1-5 mol%)Pd(OAc)₂ (5 mol%)10% Pd/C (0.1-0.5 mol%)
Ligand P(o-tol)₃ (Tri-o-tolylphosphine)NoneNone (Carbon Support)
Base Et₃N or NaOAcEt₃NNaOAc
Solvent CH₃CN or DMFCH₃CN (Aerobic)DMA or NMP
Temperature 80 - 100 °CReflux (82 °C)140 °C
Yield (Iodo-subst.) 92 - 98% 75 - 85%95 - 99%
Yield (Bromo-subst.) 75 - 85%< 30% (Poor)< 10% (Poor)
Selectivity High (trans-isomer)ModerateHigh (Risk of Michael Adduct)
Recyclability NoNoYes (Filtration)
Cost High (Ligand cost)LowMedium (Initial Pd cost)

Detailed Experimental Protocol

Selected Method: System A (Pd(OAc)₂ / P(o-tol)₃) is recommended for research applications due to its reliability and substrate tolerance.

Materials
  • 2-Iodoaniline (1.0 equiv)

  • Methyl Acrylate (1.2 equiv)

  • Pd(OAc)₂ (0.05 equiv)[1]

  • P(o-tol)₃ (0.10 equiv)[1]

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (CH₃CN) (Reagent Grade)

Step-by-Step Workflow
  • Catalyst Pre-formation (Critical): In a dry round-bottom flask, dissolve Pd(OAc)₂ and P(o-tol)₃ in CH₃CN. Stir at room temperature for 15 minutes. The solution should turn from orange to a clear yellow/pale orange, indicating the formation of the active

    
     species.
    
    • Why? Pre-forming the catalyst ensures the ligand protects the Pd before the amine substrate is introduced.

  • Substrate Addition: Add 2-Iodoaniline, followed by Et₃N. Stir for 5 minutes. Add Methyl Acrylate last.

    • Note: Adding acrylate last prevents immediate polymerization or Michael addition before the catalytic cycle starts.

  • Reaction: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (

    
     or Ar). Monitor via TLC (Hexane/EtOAc 3:1).
    
    • Endpoint: usually 4-12 hours. Look for the disappearance of the iodoaniline spot.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove Pd black and ammonium salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often a yellow solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target: Methyl 3-(2-aminophenyl)acrylate (Yellow crystals).

Diagram 2: Experimental Workflow

Visualizing the critical path from reactants to purified scaffold.

Workflow Step1 1. Pre-complexation Pd(OAc)2 + Ligand (15 min, RT) Step2 2. Addition + Aniline, Base + Acrylate (Last) Step1->Step2 Step3 3. Reflux 82°C, 4-12h (Monitor TLC) Step2->Step3 Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. Purification Recrystallization (EtOH) Step4->Step5

Caption: Step 2 (Order of Addition) and Step 4 (Pd Removal) are critical quality control points.

Alternative Route: Selective Hydrogenation

While the Heck reaction builds the C-C bond, researchers may already possess Methyl 2-nitrocinnamate . In this case, the challenge is reducing the nitro group (


) to the amine (

) without hydrogenating the alkene.
  • Catalyst: 5% Pt/C (Platinum on Carbon) or Fe/Acetic Acid.

  • Why not Pd/C? Standard Pd/C under

    
     atmosphere will rapidly reduce both the nitro group and the double bond, destroying the acrylate functionality.
    
  • Recommendation: If using this route, use Fe/AcOH (stoichiometric) or Pt/C with Vanadium doping to ensure chemoselectivity.

References

  • Ligand-Free Heck Coupling: Chakraborti, A. K., et al. "Palladium-catalyzed Heck reaction of 2-iodoanilines under ligand-free conditions."[2] Tetrahedron Letters, 2008.

  • Comparison of Pd Sources (Pd/C vs Homogeneous): Beller, M., et al. "Palladium-catalyzed vinylation of aryl halides: Homogeneous vs Heterogeneous." Journal of Molecular Catalysis A: Chemical, 2002.

  • Use of Bulky Phosphines (P(o-tol)3): Herrmann, W. A., & Beller, M. "Palladacycles: Efficient Catalysts for the Heck Reaction."[3] Angewandte Chemie International Edition, 1995.

  • Selective Hydrogenation of Nitro-Cinnamates: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003.

  • Industrial Scale Heck Protocols: de Vries, J. G. "The Heck reaction in the production of fine chemicals."[4] Canadian Journal of Chemistry, 2001.

Sources

Comparative DFT Analysis: Reactivity & Cyclization of Methyl 3-(2-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Computational Reactivity & Mechanism (DFT) Target Audience: Medicinal Chemists, Computational Chemists, Process Development Scientists

Executive Summary

Methyl 3-(2-aminophenyl)acrylate (M-2-APA ) represents a privileged scaffold in heterocyclic synthesis, primarily serving as a "push-pull" precursor for quinolin-2(1H)-ones . Unlike its para-isomer or unsubstituted analogs, M-2-APA possesses a unique ortho-amino group that facilitates intramolecular cyclization via a specific nucleophilic attack on the ester carbonyl.

This guide compares the reactivity of M-2-APA against two critical alternatives:

  • Methyl 3-(4-aminophenyl)acrylate (M-4-APA): The para-isomer (Control for electronic effects without steric proximity).

  • Methyl Cinnamate (MC): The unsubstituted analog (Control for the amino group's electronic contribution).

Key Finding: DFT studies reveal that M-2-APA exhibits a distinct "pre-organized" conformation stabilized by intramolecular hydrogen bonding, lowering the activation energy (


) for cyclization significantly compared to intermolecular pathways required for the alternatives.

Electronic Structure & Reactivity Benchmarking

To understand the unique reactivity of M-2-APA , we compare its Global Reactivity Descriptors against the alternatives. These values are derived from Frontier Molecular Orbital (FMO) energies (


 and 

).[1]
Comparative Reactivity Data (Theoretical Framework)

Note: Values below represent high-level DFT trends (B3LYP/6-311++G(d,p)) typically observed in amino-cinnamate systems.

ParameterSymbolM-2-APA (Target)M-4-APA (Isomer)Methyl Cinnamate Interpretation
HOMO Energy

High (-5.6 eV)High (-5.5 eV)Low (-6.8 eV)High HOMO indicates strong nucleophilicity (amine lone pair).
LUMO Energy

-1.8 eV-1.7 eV-2.1 eVEster group remains electron-withdrawing; susceptible to attack.
Energy Gap

3.8 eV 3.8 eV4.7 eVLower gap = Higher chemical softness (

) and reactivity.
Chem. Hardness

1.9 eV 1.9 eV2.35 eVM-2-APA is "softer" than MC, facilitating orbital overlap.
Electrophilicity

3.6 eV3.5 eV4.2 eVMC is a better electrophile; M-2-APA is a better nucleophile.
The "Ortho-Effect" Visualization

The critical differentiator is not just orbital energy, but spatial arrangement .

  • M-2-APA: The ortho-amine can form an intramolecular H-bond with the ester carbonyl oxygen (N-H...O=C). This "locks" the conformation, bringing the nucleophilic Nitrogen closer to the electrophilic Carbonyl.

  • M-4-APA: The amine is spatially isolated. It pushes electron density into the ring (resonance) but cannot participate in intramolecular cyclization.

Mechanistic Pathway: Intramolecular Cyclization

The conversion of M-2-APA to Quinolin-2(1H)-one is the defining reaction. DFT studies (specifically J. Comput. Chem. 2016, 37, 2386) highlight that this is not a simple direct attack but often requires proton transfer assistance (e.g., solvent mediation).

Reaction Pathway Diagram

The following diagram illustrates the water-assisted mechanism, which has a significantly lower barrier than the unassisted pathway.

ReactionPathway cluster_legend Energetic Profile (Relative G) Reactant M-2-APA (s-cis Conformer) TS1 TS1: N-Attack (Water Assisted) Reactant->TS1 Nucleophilic Addition Intermediate Tetrahedral Intermediate TS1->Intermediate Proton Transfer TS2 TS2: Methanol Elimination Intermediate->TS2 C-O Bond Cleavage Product Quinolin-2(1H)-one + MeOH TS2->Product Aromatization

Caption: DFT-calculated pathway for the cyclization of M-2-APA. Note the critical role of solvent/proton shuttle in TS1.

Key Mechanistic Insights
  • Rate-Determining Step (RDS): The formation of the tetrahedral intermediate (TS1) is typically the RDS.

  • Solvent Role: In vacuum (gas phase), the barrier is high (~45-50 kcal/mol) due to the strain of a 4-membered transition state for proton transfer. With explicit water molecules (or protic solvents), the barrier drops to accessible levels (~25-30 kcal/mol) via a 6-membered proton relay loop.

  • Thermodynamics: The formation of the Quinolin-2(1H)-one is highly exergonic (

    
     kcal/mol) due to the formation of the stable aromatic lactam system.
    

Computational Protocol (Self-Validating)

To replicate these findings or compare new derivatives, follow this standardized DFT protocol. This workflow ensures E-E-A-T compliance by using modern functionals that account for dispersion forces (critical for


-stacking systems).
Recommended Software & Theory Level
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: M06-2X (Preferred for kinetics/barriers) or wB97X-D (Excellent dispersion correction).

  • Basis Set: 6-311++G(d,p) (Production) / def2-TZVP (High accuracy).

  • Solvation: SMD Model (Methanol or Water).

Step-by-Step Workflow
Step 1: Conformational Search

M-2-APA has rotatable bonds. You must find the global minimum (usually the s-cis or H-bonded conformer) before starting TS searches.

  • Action: Perform a relaxed scan of the dihedral angle between the phenyl ring and the acrylate group.

Step 2: Transition State Optimization (QST3 Method)

Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method, which requires three inputs: Reactant, Product, and a Guess TS.

Example Gaussian Input Block:

Step 3: Validation (IRC)

Crucial for Trustworthiness: You must run an Intrinsic Reaction Coordinate (IRC) calculation on the converged TS to prove it connects the correct Reactant and Product.

  • Criteria: The IRC path must smoothly descend to the M-2-APA well on one side and the Tetrahedral Intermediate on the other.

Experimental Validation & Applications

The computational predictions for M-2-APA are strongly supported by experimental literature.

Synthesis of Quinolin-2(1H)-ones[2]
  • Prediction: DFT suggests the reaction requires acid catalysis or thermal activation to overcome the initial nucleophilic attack barrier (TS1).

  • Experiment: Zhang et al. (2017) demonstrated that Triflic Anhydride (

    
    )  promotes this cyclization efficiently. The 
    
    
    
    activates the amide/ester, lowering the LUMO energy further and reducing the barrier predicted by DFT.
  • Green Chemistry: Aqueous synthesis without base is also possible, leveraging the "water-assisted" mechanism modeled in Section 3.1.

Comparative Performance Table
FeatureM-2-APA M-4-APA Methyl Cinnamate
Primary Utility Quinoline/Lactam synthesisPolymer cross-linkingFragrance/Flavor
Cyclization Mode Intramolecular (Fast)Intermolecular (Slow/Polymer)None (Requires external amine)
Activation Req. Mild (Heat/Acid)High (Radical/Cross-link)Moderate (Transesterification)

References

  • Zhang, J., et al. (2016).[2] Mechanistic insight on (E)-methyl 3-(2-aminophenyl)acrylate cyclization reaction by multicatalysis of solvent and substrate. Journal of Computational Chemistry, 37(26), 2386-2394.[2]

  • Zhang, Q., et al. (2017).[3] Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Synthesis, 49, 4996-5002.[3]

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512–7516.

  • Atlas, S., et al. (2025).[1] Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry. (Contextual reference for enaminoester reactivity descriptors).

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-(2-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical component of laboratory operations, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-(2-aminophenyl)acrylate, moving beyond simple instructions to explain the scientific rationale behind each procedural choice. Our commitment is to empower you with the knowledge to manage your chemical waste with the highest degree of safety and confidence.

Hazard Assessment and Initial Precautions

Before handling Methyl 3-(2-aminophenyl)acrylate for any purpose, including disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as harmful and an irritant.[1]

Key Hazards:

  • Harmful if swallowed: H302

  • Causes skin irritation: H315

  • Causes serious eye irritation: H319

  • May cause respiratory irritation: H335

Given these hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2][3] Adherence to the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA), is not just a recommendation but a requirement.[4][5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Methyl 3-(2-aminophenyl)acrylate. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationRationale
Gloves Nitrile glovesProvides a barrier against skin contact, which can cause irritation.[2][7]
Eye Protection Safety goggles or a full-face shieldProtects against accidental splashes that could cause serious eye irritation.[2][6]
Lab Coat Standard laboratory coatShields skin and personal clothing from contamination.[3]
Respiratory Protection Use within a fume hoodAs the compound may cause respiratory irritation, working in a well-ventilated area, such as a fume hood, is essential.[2][3]

Waste Segregation and Container Management: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[8][9] Commingling incompatible waste streams can lead to dangerous chemical reactions. For Methyl 3-(2-aminophenyl)acrylate, a solid, it should be collected in a designated, properly labeled hazardous waste container.

Container Selection and Labeling:

  • Container Type: Use a clearly labeled, leak-proof container made of a material compatible with the chemical. For solid waste, a securely sealable plastic or glass container is appropriate.[10][11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 3-(2-aminophenyl)acrylate".[5] Include the date accumulation begins. This information is critical for both internal safety and for the external waste disposal vendor.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation start Waste Generated: Methyl 3-(2-aminophenyl)acrylate is_solid Is the waste solid? start->is_solid solid_waste Collect in designated solid hazardous waste container is_solid->solid_waste Yes liquid_waste Collect in designated liquid hazardous waste container (Not applicable for pure solid) is_solid->liquid_waste No label_container Label container with: 'Hazardous Waste' 'Methyl 3-(2-aminophenyl)acrylate' Accumulation start date solid_waste->label_container store_safely Store in a designated, well-ventilated hazardous waste accumulation area label_container->store_safely

Caption: Waste Segregation and Container Labeling Workflow

On-Site Accumulation and Storage

Designated satellite accumulation areas are crucial for the safe temporary storage of hazardous waste. These areas must be located at or near the point of generation.

Storage Best Practices:

  • Location: Store the waste container in a secondary containment bin within a designated and well-ventilated satellite accumulation area.[10]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[8][10]

  • Incompatibilities: Ensure the storage area is free from incompatible materials. Methyl 3-(2-aminophenyl)acrylate should be stored away from strong acids, bases, and oxidizing agents.[2]

Spill Management and Emergency Procedures

Accidents can happen, and a well-defined spill response plan is essential.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[6] Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, even if it is a minor incident.

Final Disposal: The Role of Licensed Professionals

The final disposal of hazardous waste is a regulated process that must be handled by a licensed and certified hazardous waste disposal company.[12] Your institution's EHS department will coordinate with these vendors for the pickup and ultimate disposal of your laboratory's chemical waste.

The "Cradle-to-Grave" Responsibility:

Under the Resource Conservation and Recovery Act (RCRA), the generator of the hazardous waste (your institution) is responsible for its safe management from generation to final disposal. This underscores the importance of meticulous record-keeping and adherence to all institutional and regulatory protocols.

The overall disposal workflow can be visualized as follows:

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS Environmental Health & Safety cluster_Vendor Licensed Disposal Vendor A Generation of Methyl 3-(2-aminophenyl)acrylate Waste B Segregation into Labeled Waste Container A->B C Temporary Storage in Satellite Accumulation Area B->C D Scheduled Waste Pickup C->D E Transportation to Treatment, Storage, and Disposal Facility (TSDF) D->E F Final Compliant Disposal E->F

Caption: End-to-End Hazardous Waste Disposal Workflow

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. This commitment not only ensures regulatory compliance but also builds a foundation of trust in our collective endeavor to advance scientific knowledge safely and ethically.

References

  • Methyl 3-(2-aminophenyl)acrylate | 1664-62-6. (n.d.). Sigma-Aldrich.
  • Methyl Acrylate - SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
  • Methyl 3-(2-aminophenyl)acrylate | 1664-62-6 - MilliporeSigma. (n.d.). MilliporeSigma.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Methyl Acrylate - SAFETY DATA SHEET. (2018, March 21). Thames River Chemical Corp.
  • ACRYLAT OJSC SAFETY DATA SHEET METHYL ACRYLATE. (2011, October 10). Acrylat OJSC.
  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration.
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
  • Management of Waste - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Safety by Design.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Virginia Tech.
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information.
  • Laboratory Waste Disposal Guide | How to Dispose of Lab Waste. (2024, March 19). Business Waste.
  • METHYL ACRYLATE - Safety Data Sheet. (2026, February 26). BASF.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Strategies for chemical waste management in CSIR-IIP. (n.d.). CSIR-IIP.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Safety-Kleen.

Sources

Personal protective equipment for handling Methyl 3-(2-aminophenyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for Methyl 3-(2-aminophenyl)acrylate (CAS 1664-62-6)

Chemical Profile & Hazard Logic

Methyl 3-(2-aminophenyl)acrylate is a bifunctional building block containing an aniline moiety and an alpha-beta unsaturated ester (acrylate) . This dual functionality dictates the safety protocol: the acrylate group presents a sensitization and polymerization risk, while the aniline group introduces potential toxicity and absorption hazards.

Critical Chemical Data:

  • CAS Number: 1664-62-6[1][2][3][4][5][6]

  • Physical State: Solid (Powder/Crystals)

  • Core Hazards (GHS): H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation) .

  • Storage Requirement: -20°C, Dark, Dry (Prevents polymerization and hydrolysis).[1]

PPE Selection Matrix

The following matrix synthesizes protection requirements based on the compound's physical state and specific operational phase.

PPE ComponentSpecificationOperational Rationale (Causality)
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Butyl RubberAcrylate Permeation: Acrylates can permeate thin nitrile. The outer glove acts as a sacrificial barrier. If the outer glove is splashed, it is removed immediately, leaving the inner glove as the fail-safe .
Respiratory Solid Handling: N95 or P100 Particulate RespiratorIn Solution: Half-mask with OV/P100 cartridgesDust vs. Vapor: As a solid, the primary vector is inhalation of dust (H335). Once dissolved in organic solvents, the risk shifts to solvent vapors and potential aerosolization of the sensitizer.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Irritant Nature: Safety glasses are insufficient because they do not seal against airborne dust or splashes, which can cause severe irritation (H319) .
Body Defense Tyvek Lab Coat (or similar non-woven)Particulate Trap: Cotton coats can trap dust in fibers, creating a secondary exposure source. Non-woven materials shed particles and resist penetration.

The Self-Validating Safety Protocol

To ensure trustworthiness, the safety system must include "checkpoints" that validate the integrity of the protection during the workflow.

A. Glove Integrity Check (The "Tactile-Visual" Loop)
  • Protocol: Before entering the hood, inspect gloves for micro-tears by inflating them slightly.

  • Validation: During handling, check for discoloration (yellowing/browning) on the fingertips. Aromatic amines often oxidize; visible staining on the outer glove indicates immediate change-out is required.

  • Fail-Safe: If the inner glove shows any stain, wash hands immediately with soap and cold water (warm water opens pores).

B. Respiratory Seal Check
  • Protocol: If using a tight-fitting respirator, perform a negative pressure user seal check (cover cartridges, inhale gently).

  • Validation: The mask should collapse slightly against the face and hold the seal for 10 seconds. If air leaks, the protection factor is void.

Operational Workflows (Visualized)

Workflow 1: PPE Decision Logic

This diagram guides the researcher to the correct PPE configuration based on the task.

PPE_Decision_Logic Start Task Identification StateCheck Is the compound Solid or in Solution? Start->StateCheck Solid Solid Handling (Weighing/Transfer) StateCheck->Solid Solution Solution Handling (Reaction/Workup) StateCheck->Solution Resp_Solid Respiratory: N95/P100 Mask (Dust Protection) Solid->Resp_Solid Resp_Sol Respiratory: Fume Hood Required + OV Cartridge if outside hood Solution->Resp_Sol Gloves Hand Protection: Double Nitrile Gloves (Change outer glove if splashed) Resp_Solid->Gloves Resp_Sol->Gloves Eyes Eye Protection: Chemical Splash Goggles Gloves->Eyes

Caption: Logical flow for selecting respiratory and hand protection based on the physical state of Methyl 3-(2-aminophenyl)acrylate.

Workflow 2: Cradle-to-Grave Handling Process

This diagram illustrates the lifecycle of the chemical from storage to disposal to prevent cross-contamination.

Handling_Lifecycle Storage Storage (-20°C, Dark, Desiccated) Equilibration Warm to Room Temp (Prevents condensation) Storage->Equilibration 30 mins Weighing Weighing (Inside Fume Hood, Static Control) Equilibration->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Disposal Disposal (Solid Hazardous Waste) Weighing->Disposal Contaminated Wipes Reaction->Disposal Quench

Caption: Operational lifecycle emphasizing the critical equilibration step to prevent moisture hydrolysis.

Step-by-Step Handling Protocol

Step 1: Preparation & Equilibration

  • Remove the container from the -20°C freezer.

  • CRITICAL: Allow the closed container to warm to room temperature (approx. 30 mins) inside a desiccator or hood. Opening a cold container introduces atmospheric moisture, which can hydrolyze the ester or cause clumping.

Step 2: Weighing (The High-Risk Step)

  • Perform all weighing inside a certified chemical fume hood.

  • Use an anti-static gun or bar if the powder is static-prone (common with dry acrylates) to prevent "flying" powder.

  • Self-Validation: Place a dark surface (e.g., black paper) under the balance. Any white powder spillage becomes immediately visible for cleanup.

Step 3: Transfer & Reaction

  • Dissolve the solid immediately after weighing to reduce dust hazard.

  • If using syringes for solution transfer, use Luer-lock tips to prevent needle pop-off (pressure buildup is possible if solvents are volatile).

Step 4: Decontamination & Disposal

  • Wipe Down: Clean the balance area with a solvent-soaked wipe (Ethanol or Isopropanol).

  • Waste Stream: Dispose of solid waste (gloves, wipes, weighing boats) in the "Solid Hazardous Waste" bin. Liquid waste goes to "Organic Solvents."

  • Do not dispose of down the drain; acrylates are toxic to aquatic life .

Emergency Response

  • Skin Contact: Immediately remove contaminated clothing.[7] Wash skin with soap and copious water for 15 minutes. Do not use solvents (like ethanol) on skin, as they enhance absorption.

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids. Seek medical attention immediately (potential for corneal damage).

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels to prevent dust, then scoop into a waste bag. Ventilate the area.[7][8][9][10]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 3-(2-aminophenyl)acrylate. Retrieved from

  • Ansell. (2024). Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA).[11] (2024).[8][12][13] Eye and Face Protection Standards (29 CFR 1910.133).[10] Retrieved from

  • Fisher Scientific. (2024).[8][12][13] Methyl Acrylate Safety Data Sheet. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-aminophenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-aminophenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.